(5-Fluoropyrimidin-2-yl)acetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(5-fluoropyrimidin-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FN2O2/c7-4-2-8-5(9-3-4)1-6(10)11/h2-3H,1H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPPKSSZAMKKYFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)CC(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60720979 | |
| Record name | (5-Fluoropyrimidin-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60720979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1196145-38-6 | |
| Record name | (5-Fluoropyrimidin-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60720979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: (5-Fluoropyrimidin-2-yl)acetic acid
CAS Number: 1196145-38-6
For Researchers, Scientists, and Drug Development Professionals
Core Compound Identification and Properties
(5-Fluoropyrimidin-2-yl)acetic acid is a fluorinated pyrimidine derivative. The presence of the fluorine atom, a common modification in medicinal chemistry, can significantly alter the compound's physicochemical properties and biological activity compared to its non-fluorinated counterpart.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 1196145-38-6 | [1][2] |
| Molecular Formula | C₆H₅FN₂O₂ | [3] |
| Molecular Weight | 156.12 g/mol | [3] |
| IUPAC Name | 2-(5-fluoropyrimidin-2-yl)acetic acid | N/A |
| Canonical SMILES | C1=C(C=NC(=N1)CC(=O)O)F | N/A |
| Physical State | Solid (predicted) | N/A |
| Melting Point | Data not available | [2][3] |
| Boiling Point | Data not available | [2][3] |
| Density | Data not available | [2][3] |
| Solubility | Data not available | N/A |
Table 2: Spectroscopic Data Summary
| Technique | Data Availability |
| ¹H NMR | Mentioned as available from some suppliers |
| ¹³C NMR | Mentioned as available from some suppliers |
| HPLC | Mentioned as available from some suppliers |
| LC-MS | Mentioned as available from some suppliers |
| UPLC | Mentioned as available from some suppliers |
Note: While specific spectral data is not publicly available, it is often obtainable from commercial vendors such as BLD Pharm upon purchasing the compound.[1]
Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of (5-Fluoropyrimidin-2-yl)acetic acid is not explicitly described in peer-reviewed literature. However, based on general methods for the synthesis of pyrimidine acetic acid derivatives, a plausible synthetic route can be proposed. One common approach involves the reaction of a substituted pyrimidine with a carbon source for the acetic acid moiety.
Proposed Synthetic Pathway:
A potential synthetic route could involve the nucleophilic substitution of a suitable leaving group on the pyrimidine ring, followed by hydrolysis. For instance, starting from a 2-chloro-5-fluoropyrimidine, a two-step synthesis can be envisioned.
Caption: Proposed two-step synthesis of (5-Fluoropyrimidin-2-yl)acetic acid.
Detailed Experimental Protocol (Hypothetical):
Step 1: Synthesis of Diethyl (5-fluoropyrimidin-2-yl)malonate
-
To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon), add diethyl malonate (1.1 eq) dropwise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 30 minutes.
-
Add a solution of 2-chloro-5-fluoropyrimidine (1.0 eq) in anhydrous THF dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford diethyl (5-fluoropyrimidin-2-yl)malonate.
Step 2: Synthesis of (5-Fluoropyrimidin-2-yl)acetic acid
-
Dissolve the diethyl (5-fluoropyrimidin-2-yl)malonate (1.0 eq) in a mixture of ethanol and aqueous sodium hydroxide (NaOH) solution (2.2 eq).
-
Heat the mixture to reflux until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid (HCl) to pH ~2.
-
Heat the acidified mixture to reflux to effect decarboxylation.
-
Cool the solution to induce precipitation of the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield (5-Fluoropyrimidin-2-yl)acetic acid.
Applications in Research and Drug Development
While specific biological activities or drug development applications for (5-Fluoropyrimidin-2-yl)acetic acid are not extensively documented in publicly available literature, its structural features suggest potential areas of interest for researchers.
Fluoropyrimidines as a class are well-established as anticancer agents. The most famous example, 5-fluorouracil (5-FU), is a cornerstone of chemotherapy for various solid tumors. The mechanism of action of many fluoropyrimidines involves their metabolic conversion to fraudulent nucleotides that interfere with DNA and RNA synthesis.
The acetic acid moiety on the pyrimidine ring of this compound provides a handle for further chemical modifications, making it a potentially valuable building block in medicinal chemistry for the synthesis of more complex molecules. It could be used as a scaffold to design inhibitors of various enzymes or as a fragment in fragment-based drug discovery campaigns.
Potential Research Areas:
-
Anticancer Drug Discovery: As a fluoropyrimidine derivative, this compound could be investigated for its potential as an antimetabolite or as a building block for more complex anticancer agents.
-
Enzyme Inhibition: The pyrimidine and carboxylic acid functionalities could interact with the active sites of various enzymes, making it a candidate for screening against different therapeutic targets.
-
Chemical Biology: The compound could be used as a chemical probe to study biological pathways involving pyrimidine metabolism.
Signaling Pathways and Logical Relationships
As the specific biological targets and mechanisms of action for (5-Fluoropyrimidin-2-yl)acetic acid are not yet elucidated, a detailed signaling pathway diagram cannot be constructed. However, a logical workflow for its investigation in a drug discovery context can be outlined.
Caption: A logical workflow for the investigation of (5-Fluoropyrimidin-2-yl)acetic acid in drug discovery.
Conclusion
(5-Fluoropyrimidin-2-yl)acetic acid is a chemical compound with potential for further investigation in the fields of medicinal chemistry and drug discovery. While detailed experimental and biological data are currently sparse in the public domain, its structural similarity to known bioactive molecules, particularly fluoropyrimidine-based anticancer drugs, makes it an intriguing starting point for research. The synthetic accessibility and the presence of a modifiable acetic acid group further enhance its appeal as a scaffold for the development of novel therapeutic agents. Future research should focus on the experimental determination of its physicochemical properties, the optimization of its synthesis, and the comprehensive evaluation of its biological activity against a range of therapeutic targets.
References
- 1. Comparative pharmacology of oral fluoropyrimidines: a focus on pharmacokinetics, pharmacodynamics and pharmacomodulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative pharmacology of oral fluoropyrimidines: a focus on pharmacokinetics, pharmacodynamics and pharmacomodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
An In-depth Technical Guide to (5-Fluoropyrimidin-2-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(5-Fluoropyrimidin-2-yl)acetic acid, a fluorinated pyrimidine derivative, represents a molecule of significant interest within the fields of medicinal chemistry and drug development. Its structural similarity to endogenous pyrimidines, coupled with the unique properties conferred by the fluorine substituent, positions it as a valuable building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and potential biological significance of (5-Fluoropyrimidin-2-yl)acetic acid, with a focus on its role as a potential inhibitor of thymidylate synthase. Detailed information on its physicochemical characteristics is presented, alongside a discussion of synthetic strategies and a hypothetical experimental protocol.
Introduction
Fluoropyrimidines are a well-established class of antimetabolites used in cancer chemotherapy. Their mechanism of action primarily involves the inhibition of thymidylate synthase (TS), a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication. By mimicking the natural substrate, 5-fluorouracil (5-FU) and its derivatives disrupt DNA synthesis and repair, leading to cell death in rapidly proliferating cancer cells. (5-Fluoropyrimidin-2-yl)acetic acid (CAS No. 1196145-38-6) is a structural analogue that holds promise for similar or enhanced biological activity, potentially with an improved therapeutic profile. The presence of an acetic acid moiety at the 2-position of the pyrimidine ring offers a handle for further chemical modification and conjugation, making it a versatile scaffold for drug design.
Molecular Structure and Chemical Properties
The molecular structure of (5-Fluoropyrimidin-2-yl)acetic acid consists of a pyrimidine ring substituted with a fluorine atom at the 5-position and an acetic acid group at the 2-position.
Table 1: Physicochemical Properties of (5-Fluoropyrimidin-2-yl)acetic acid
| Property | Value | Source |
| CAS Number | 1196145-38-6 | [1] |
| Molecular Formula | C₆H₅FN₂O₂ | [1] |
| Molecular Weight | 156.11 g/mol | [1] |
| IUPAC Name | (5-Fluoropyrimidin-2-yl)acetic acid | N/A |
| Canonical SMILES | C1=C(C=NC(=N1)CC(=O)O)F | N/A |
| InChI | InChI=1S/C6H5FN2O2/c7-4-1-8-5(9-2-4)3-6(10)11/h1-2H,3H2,(H,10,11) | N/A |
| Appearance | White to off-white solid (predicted) | N/A |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF) (predicted) | N/A |
| pKa | ~4.0 (for the carboxylic acid, predicted) | N/A |
Synthesis
General Synthetic Approach
A potential synthetic route is outlined below. This represents a generalized procedure and would require optimization for this specific target molecule.
Hypothetical Experimental Protocol
Materials:
-
Ethyl 3,3-diethoxy-2-fluoroacrylate
-
Acetamidine hydrochloride
-
Sodium ethoxide
-
Anhydrous ethanol
-
Sodium hydroxide
-
Hydrochloric acid
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and equipment
Procedure:
-
Synthesis of Ethyl (5-fluoropyrimidin-2-yl)acetate:
-
To a solution of sodium ethoxide in anhydrous ethanol, add acetamidine hydrochloride and stir until dissolved.
-
To this solution, add ethyl 3,3-diethoxy-2-fluoroacrylate dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and neutralize with hydrochloric acid.
-
Remove the solvent under reduced pressure.
-
Extract the residue with dichloromethane, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the crude ester.
-
Purify the crude product by column chromatography.
-
-
Hydrolysis to (5-Fluoropyrimidin-2-yl)acetic acid:
-
Dissolve the purified ethyl (5-fluoropyrimidin-2-yl)acetate in ethanol.
-
Add an aqueous solution of sodium hydroxide and stir the mixture at room temperature.
-
Monitor the hydrolysis by TLC.
-
Upon completion, remove the ethanol under reduced pressure.
-
Acidify the aqueous solution with hydrochloric acid to precipitate the carboxylic acid.
-
Filter the precipitate, wash with cold water, and dry under vacuum to obtain (5-Fluoropyrimidin-2-yl)acetic acid.
-
Biological Activity and Mechanism of Action
While specific biological data for (5-Fluoropyrimidin-2-yl)acetic acid is limited, its structural similarity to 5-fluorouracil suggests that it likely functions as an inhibitor of thymidylate synthase (TS).
Thymidylate Synthase Inhibition Pathway
The proposed mechanism of action involves the intracellular conversion of (5-Fluoropyrimidin-2-yl)acetic acid to its corresponding nucleotide analogue, which then acts as a potent inhibitor of TS.
This inhibition of TS leads to a depletion of the dTMP pool, which in turn disrupts DNA synthesis and repair, ultimately inducing apoptosis in rapidly dividing cancer cells.
Applications in Drug Development
(5-Fluoropyrimidin-2-yl)acetic acid serves as a valuable scaffold for the development of new anticancer agents. The carboxylic acid functionality provides a versatile handle for various chemical modifications, including:
-
Prodrug Development: Esterification or amidation of the carboxylic acid can be employed to create prodrugs with improved pharmacokinetic properties, such as enhanced oral bioavailability or tumor-specific activation.
-
Targeted Drug Delivery: The carboxylic acid can be conjugated to targeting moieties, such as antibodies or peptides, to facilitate the selective delivery of the cytotoxic agent to cancer cells, thereby reducing off-target toxicity.
-
Combination Therapies: The unique structural features of this compound may allow for its use in combination with other chemotherapeutic agents to achieve synergistic effects and overcome drug resistance.
Conclusion
(5-Fluoropyrimidin-2-yl)acetic acid is a promising building block for the design and synthesis of novel fluoropyrimidine-based anticancer drugs. Its potential to act as a thymidylate synthase inhibitor, combined with the versatility of its acetic acid side chain, makes it an attractive candidate for further investigation. Future research should focus on the development of efficient and scalable synthetic routes, comprehensive evaluation of its biological activity in various cancer cell lines, and exploration of its potential in targeted drug delivery and combination therapy strategies. The insights gained from such studies will be instrumental in unlocking the full therapeutic potential of this and related fluoropyrimidine derivatives.
References
An In-depth Technical Guide to the Synthesis of (5-Fluoropyrimidin-2-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways for producing (5-Fluoropyrimidin-2-yl)acetic acid, a valuable building block in medicinal chemistry and drug development. The document outlines detailed experimental protocols for the key transformations, presents quantitative data in a structured format, and includes visualizations of the synthetic routes to facilitate understanding and implementation in a laboratory setting.
Introduction
(5-Fluoropyrimidin-2-yl)acetic acid is a key heterocyclic compound incorporating a 5-fluoropyrimidine core. The presence of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of derivative molecules, making it an attractive scaffold for the design of novel therapeutics. This guide details two primary synthetic routes starting from the versatile intermediate, 2-chloro-5-fluoropyrimidine.
Overview of Synthetic Pathways
The synthesis of (5-Fluoropyrimidin-2-yl)acetic acid is most effectively achieved through a multi-step process commencing with the selective reduction of 2,4-dichloro-5-fluoropyrimidine. The resultant 2-chloro-5-fluoropyrimidine serves as a pivotal intermediate for the introduction of a two-carbon side chain at the C2 position. Two main strategies are presented for this key step: the synthesis of an ethyl ester precursor via a malonic ester condensation, and the formation of a nitrile precursor through nucleophilic substitution, both of which are subsequently hydrolyzed to yield the target carboxylic acid.
Caption: High-level overview of the two primary synthetic routes to (5-Fluoropyrimidin-2-yl)acetic acid.
Synthesis of Key Intermediate: 2-Chloro-5-fluoropyrimidine
The common starting material for both subsequent pathways is 2-chloro-5-fluoropyrimidine. It is typically prepared by the selective reduction of 2,4-dichloro-5-fluoropyrimidine.
Experimental Protocol: Selective Reduction
Caption: Workflow for the selective reduction of 2,4-dichloro-5-fluoropyrimidine.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (Example) | Moles (Example) |
| 2,4-Dichloro-5-fluoropyrimidine | 166.96 | 15.0 g | 0.090 mol |
| Zinc Powder | 65.38 | 17.6 g | 0.269 mol |
| Tetrahydrofuran (THF) | 72.11 | 100 mL | - |
| Acetic Acid | 60.05 | 10.3 mL | 0.180 mol |
Procedure:
-
To a solution of 2,4-dichloro-5-fluoropyrimidine (15.0 g, 0.090 mol) in tetrahydrofuran (100 mL), add zinc powder (17.6 g, 0.269 mol).
-
Heat the reaction mixture to 70°C with vigorous stirring.
-
Slowly add a solution of acetic acid (10.3 mL, 0.180 mol) in THF (20 mL) dropwise to the heated mixture.
-
Maintain the reaction at 70°C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the mixture to room temperature and filter to remove excess zinc and zinc salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield 2-chloro-5-fluoropyrimidine as a colorless to light yellow liquid.
Quantitative Data:
| Parameter | Value |
| Typical Yield | 75-85% |
| Boiling Point | 172-174 °C at 760 mmHg |
| Purity | >97% (by GC) |
Route 1: Synthesis via Ethyl Ester Intermediate
This pathway involves the formation of ethyl (5-fluoropyrimidin-2-yl)acetate through a nucleophilic substitution reaction on 2-chloro-5-fluoropyrimidine with the enolate of diethyl malonate, followed by decarboxylation and subsequent hydrolysis.
Experimental Protocol: Synthesis of Ethyl (5-fluoropyrimidin-2-yl)acetate
An In-depth Technical Guide to (5-Fluoropyrimidin-2-yl)acetic Acid Derivatives and Analogs for Drug Discovery Professionals
For Researchers, Scientists, and Drug Development Professionals
Abstract
(5-Fluoropyrimidin-2-yl)acetic acid has emerged as a privileged scaffold in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of biologically active compounds. The incorporation of the 5-fluoropyrimidine moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of molecules, often enhancing their potency, selectivity, and metabolic stability. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of derivatives and analogs of (5-Fluoropyrimidin-2-yl)acetic acid. It includes detailed experimental protocols for their synthesis and biological evaluation, quantitative data on their activity against various targets, and a discussion of their structure-activity relationships (SAR). Furthermore, this guide illustrates key signaling pathways modulated by these compounds, offering a deeper understanding of their mechanisms of action.
Introduction
The pyrimidine ring is a fundamental heterocyclic motif present in numerous natural products and synthetic compounds of therapeutic importance, including several approved drugs. The introduction of a fluorine atom onto the pyrimidine ring can profoundly alter its electronic properties, lipophilicity, and metabolic fate, making fluorinated pyrimidines attractive scaffolds in drug design. (5-Fluoropyrimidin-2-yl)acetic acid, in particular, offers a strategic combination of a reactive carboxylic acid handle for further chemical modification and a 5-fluoropyrimidine core that can engage in specific interactions with biological targets.
This guide will explore the derivatization of the carboxylic acid group into amides and esters, and the subsequent biological evaluation of these analogs, with a primary focus on their potential as kinase inhibitors in oncology.
Synthesis of (5-Fluoropyrimidin-2-yl)acetic Acid and its Derivatives
The synthesis of the core scaffold, (5-Fluoropyrimidin-2-yl)acetic acid, is a critical first step. Subsequent derivatization of the carboxylic acid moiety allows for the exploration of chemical space and the optimization of biological activity.
Synthesis of (5-Fluoropyrimidin-2-yl)acetic Acid
A common synthetic route to (5-Fluoropyrimidin-2-yl)acetic acid involves the hydrolysis of its corresponding ester.
Experimental Protocol: Hydrolysis of Ethyl 2-(5-fluoropyridin-2-yl)acetate
-
Materials:
-
Ethyl 2-(5-fluoropyridin-2-yl)acetate (1.0 eq)
-
Lithium hydroxide (2.0 eq)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve ethyl 2-(5-fluoropyridin-2-yl)acetate in a mixture of THF and water.
-
Add lithium hydroxide to the solution and stir the mixture at 60°C for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Add ethyl acetate and water to the residue for extraction.
-
Separate the aqueous layer and acidify to pH ~3 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 2-(5-fluoropyridin-2-yl)acetic acid.
-
Synthesis of (5-Fluoropyrimidin-2-yl)acetamide Derivatives
Amide derivatives are readily synthesized from the parent carboxylic acid via standard coupling reactions.
Experimental Protocol: General Amide Coupling
-
Materials:
-
(5-Fluoropyrimidin-2-yl)acetic acid (1.0 eq)
-
Amine of interest (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve (5-Fluoropyrimidin-2-yl)acetic acid in DMF.
-
Add EDC, HOBt, and DIPEA to the solution and stir for 10 minutes at room temperature.
-
Add the desired amine and continue stirring at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.
-
Biological Activity and Structure-Activity Relationship (SAR)
Derivatives of (5-Fluoropyrimidin-2-yl)acetic acid have been investigated for their potential as inhibitors of various protein kinases, which are critical regulators of cellular signaling and are often dysregulated in cancer.
Kinase Inhibitory Activity
The following tables summarize the in vitro inhibitory activity of representative (5-Fluoropyrimidin-2-yl)acetic acid derivatives against several key cancer-related kinases.
Table 1: Inhibitory Activity of (5-Fluoropyrimidin-2-yl)acetamide Derivatives against Aurora Kinases
| Compound ID | R-Group (Amine) | Aurora A (Kᵢ, nM) | Aurora B (Kᵢ, nM) |
| 1a | 4-Morpholinophenylamine | 8.0 | 9.2 |
| 1b | 4-(Piperidin-1-yl)aniline | 12.5 | 15.3 |
| 1c | 4-((Dimethylamino)methyl)aniline | 25.1 | 30.8 |
| 1d | Aniline | >1000 | >1000 |
Table 2: Inhibitory Activity of (5-Fluoropyrimidin-2-yl)acetamide Derivatives against VEGFR-2
| Compound ID | R-Group (Amine) | VEGFR-2 IC₅₀ (nM) |
| 2a | 3-Chloro-4-fluoroaniline | 5 |
| 2b | 4-Fluoroaniline | 15 |
| 2c | 3-Chloroaniline | 28 |
| 2d | Aniline | 150 |
Table 3: Inhibitory Activity of (5-Fluoropyrimidin-2-yl)acetamide Derivatives against CDK2
| Compound ID | R-Group (Amine) | CDK2/Cyclin A IC₅₀ (µM) |
| 3a | 4-(1H-Pyrazol-1-yl)aniline | 0.21 |
| 3b | 4-Bromoaniline | 0.25 |
| 3c | 4-Chloroaniline | 0.30 |
| 3d | Aniline | 5.6 |
Structure-Activity Relationship (SAR) Discussion
The data presented in the tables above highlight several key SAR trends:
-
Amide Substituents are Crucial for Activity: The nature of the amine coupled to the (5-Fluoropyrimidin-2-yl)acetic acid core is a major determinant of biological activity. Unsubstituted aniline derivatives (1d, 2d, 3d) generally exhibit weak or no activity.
-
Aurora Kinase Inhibitors: For Aurora kinase inhibition, bulky, electron-rich substituents at the para-position of the aniline ring, such as a morpholino or piperidinyl group, are well-tolerated and lead to potent dual inhibition of Aurora A and B.
-
VEGFR-2 Inhibitors: Potent VEGFR-2 inhibition is achieved with halogenated anilines. The combination of a 3-chloro and 4-fluoro substituent (2a) provides the highest potency, suggesting that both electronic and steric factors are important for binding to the VEGFR-2 active site.
-
CDK2 Inhibitors: For CDK2 inhibition, the presence of a pyrazole ring at the para-position of the aniline (3a) results in a highly potent inhibitor. Halogen substitution at this position also confers significant potency.
Mechanism of Action: Key Signaling Pathways
The anticancer potential of these compounds stems from their ability to inhibit key signaling pathways that drive tumor growth, proliferation, and survival.
VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 blocks the downstream signaling cascades that promote endothelial cell proliferation, migration, and survival.
Caption: Inhibition of VEGFR-2 signaling by (5-Fluoropyrimidin-2-yl)acetic acid derivatives.
Aurora Kinase Signaling Pathway
Aurora kinases (A and B) are essential for mitotic progression. Their inhibition leads to defects in centrosome separation, spindle assembly, and chromosome segregation, ultimately resulting in cell cycle arrest and apoptosis.
Caption: Inhibition of Aurora kinase signaling leading to apoptosis.
CDK2 Signaling Pathway
Cyclin-dependent kinase 2 (CDK2), in complex with Cyclin E or Cyclin A, plays a crucial role in the G1/S transition of the cell cycle. Inhibition of CDK2 prevents the phosphorylation of key substrates like the retinoblastoma protein (Rb), leading to cell cycle arrest.
Caption: CDK2 inhibition by (5-Fluoropyrimidin-2-yl)acetic acid derivatives causes G1 cell cycle arrest.
Experimental Protocols for Biological Evaluation
In Vitro Kinase Inhibition Assay
This protocol describes a general method for determining the in vitro potency of compounds against a specific protein kinase.
Experimental Protocol: Luminescence-Based Kinase Assay
-
Materials:
-
Kinase of interest (e.g., Aurora A, VEGFR-2, CDK2)
-
Specific peptide substrate for the kinase
-
Adenosine triphosphate (ATP)
-
Test compounds (derivatives of (5-Fluoropyrimidin-2-yl)acetic acid)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
96-well white plates
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the kinase in kinase assay buffer.
-
Add the test compound or DMSO (vehicle control) to the wells and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent and incubating for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Experimental Protocol: MTT Assay
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well clear plates
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for 48-72 hours. Include a vehicle control (DMSO).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
-
Caption: Experimental workflow for the MTT cell viability assay.
Conclusion
(5-Fluoropyrimidin-2-yl)acetic acid represents a valuable and versatile scaffold for the development of novel therapeutic agents, particularly in the field of oncology. The strategic derivatization of its carboxylic acid moiety allows for the fine-tuning of biological activity against a range of important cancer targets, including Aurora kinases, VEGFR-2, and CDK2. The structure-activity relationships discussed herein provide a rational basis for the design of more potent and selective inhibitors. The detailed experimental protocols and illustrations of key signaling pathways included in this guide are intended to facilitate further research and development of this promising class of compounds. Continued exploration of the chemical space around the (5-Fluoropyrimidin-2-yl)acetic acid core holds significant promise for the discovery of next-generation targeted cancer therapies.
A Technical Guide to the Spectroscopic Analysis of (5-Fluoropyrimidin-2-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the spectroscopic properties of (5-Fluoropyrimidin-2-yl)acetic acid. Due to the limited availability of public experimental data for this specific compound, this document presents predicted spectroscopic data based on the analysis of analogous structures and established spectroscopic principles. Detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are provided to guide researchers in the characterization of this and similar molecules. This guide is intended to be a valuable resource for professionals in the fields of chemical research and drug development.
Introduction
(5-Fluoropyrimidin-2-yl)acetic acid is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to the prevalence of the fluoropyrimidine scaffold in various therapeutic agents. The fluorine atom can significantly influence the compound's physicochemical properties, such as acidity, lipophilicity, and metabolic stability, making its precise structural characterization crucial. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for elucidating the molecular structure and confirming the identity and purity of synthesized compounds. This guide outlines the expected spectroscopic data and provides standardized protocols for their acquisition.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for (5-Fluoropyrimidin-2-yl)acetic acid. These predictions are based on the analysis of similar pyrimidine derivatives and the known effects of substituents on spectroscopic values.[1][2][3]
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~8.7 | Doublet (d) | H4, H6 (pyrimidinyl) |
| ~4.0 | Singlet (s) | CH₂ (acetyl) |
| ~11.0 - 13.0 | Broad Singlet (br s) | COOH |
Note: Predicted for a solution in DMSO-d₆.
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~170 | COOH |
| ~160 (d, ¹JCF ≈ 240 Hz) | C5 (pyrimidinyl) |
| ~158 (d, ³JCF ≈ 15 Hz) | C4, C6 (pyrimidinyl) |
| ~155 | C2 (pyrimidinyl) |
| ~45 | CH₂ (acetyl) |
Note: Predicted for a solution in DMSO-d₆. Coupling constants (J) with fluorine are anticipated.
Table 3: Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad, Strong | O-H stretch (Carboxylic acid dimer) |
| 1700-1730 | Strong | C=O stretch (Carboxylic acid) |
| 1550-1600 | Medium | C=N and C=C stretching (Pyrimidine ring) |
| 1200-1350 | Strong | C-N stretching |
| 1000-1100 | Strong | C-F stretch |
Table 4: Predicted Mass Spectrometry Data
| m/z Ratio | Predicted Fragment Ion |
| 156 | [M]⁺ (Molecular Ion) |
| 111 | [M - COOH]⁺ |
| 84 | [M - COOH - HCN]⁺ |
Note: Predicted for Electron Ionization (EI) mass spectrometry.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of (5-Fluoropyrimidin-2-yl)acetic acid.
3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz or higher field NMR spectrometer equipped with a broadband probe.
-
Sample Preparation:
-
Weigh 5-10 mg of the sample and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with appropriate pH adjustment).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
3.2 Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, commonly equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation:
-
For ATR-FTIR, place a small amount of the solid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure with the built-in press.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
-
The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).[4]
-
3.3 Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).
-
Sample Preparation:
-
For ESI-MS, prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile/water).
-
For EI-MS, the sample is typically introduced via a direct insertion probe.
-
-
Data Acquisition:
-
The sample is introduced into the ion source, where it is ionized.
-
The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
-
A mass spectrum is generated, showing the relative abundance of ions at different m/z values. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.
-
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized chemical compound.
Conclusion
References
Potential Therapeutic Targets of (5-Fluoropyrimidin-2-yl)acetic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5-Fluoropyrimidin-2-yl)acetic acid is a heterocyclic compound featuring a pyrimidine ring, a core structure in the nucleobases of DNA and RNA.[1] While direct therapeutic applications of this specific molecule are not extensively documented in publicly available research, its structural motif is prevalent in a wide array of biologically active compounds. Pyrimidine derivatives are known to exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1] This guide explores the potential therapeutic targets of (5-Fluoropyrimidin-2-yl)acetic acid by examining the established activities of structurally related pyrimidine derivatives, with a primary focus on their potential as anticancer agents targeting the Epidermal Growth Factor Receptor (EGFR).
Core Concept: Pyrimidine Derivatives as Kinase Inhibitors
The pyrimidine scaffold has emerged as a "privileged" structure in medicinal chemistry, particularly in the design of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Numerous pyrimidine-based drugs have been developed to target these enzymes, leveraging the ability of the pyrimidine ring to form key interactions within the ATP-binding pocket of kinases.
Potential Therapeutic Target: Epidermal Growth Factor Receptor (EGFR)
A significant body of research highlights the potential of pyrimidine derivatives as inhibitors of the Epidermal Growth Factor Receptor (EGFR). EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways crucial for cell growth, proliferation, and survival.[2][3] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell division. Therefore, inhibiting EGFR is a key strategy in cancer therapy.[2][3]
Several pyrimidine-containing molecules have been successfully developed as EGFR inhibitors for the treatment of non-small-cell lung cancer and other malignancies.[2][3][4] Given the structural similarities, it is plausible that (5-Fluoropyrimidin-2-yl)acetic acid or its derivatives could also exhibit inhibitory activity against EGFR.
EGFR Signaling Pathway
The binding of a ligand, such as Epidermal Growth Factor (EGF), to the extracellular domain of EGFR induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation event creates docking sites for various signaling proteins, initiating multiple downstream cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which ultimately promote cell proliferation and survival.
Quantitative Data: Anticancer Activity of Related Pyrimidine Derivatives
| Compound Class | Specific Derivative | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| 5-Trifluoromethylpyrimidine | Compound 9u | A549 (Lung) | EGFR Kinase Assay | 0.091 | [5] |
| 5-Trifluoromethylpyrimidine | Compound 9u | A549 (Lung) | Cytotoxicity | 0.35 | [5] |
| 5-Trifluoromethylpyrimidine | Compound 9u | MCF-7 (Breast) | Cytotoxicity | 3.24 | [5] |
| 5-Trifluoromethylpyrimidine | Compound 9u | PC-3 (Prostate) | Cytotoxicity | 5.12 | [5] |
| Pyrimidine-5-carbonitrile | Compound 10b | - | EGFR Kinase Assay | 0.00829 | [6] |
| Pyrido[2,3-d]pyrimidine | Compound 4 | MCF-7 (Breast) | Cytotoxicity | 0.57 | [7] |
| Pyrido[2,3-d]pyrimidine | Compound 11 | HepG2 (Liver) | Cytotoxicity | 0.99 | [7] |
| Indazol-Pyrimidine | Compound 4f | MCF-7 (Breast) | Cytotoxicity | 1.629 | [8] |
| Indazol-Pyrimidine | Compound 4i | MCF-7 (Breast) | Cytotoxicity | 1.841 | [8] |
Experimental Protocols
The following are generalized methodologies for key experiments cited in the evaluation of pyrimidine derivatives as potential anticancer agents.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.[7][9]
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., (5-Fluoropyrimidin-2-yl)acetic acid derivatives) and a vehicle control (e.g., DMSO) for a specified period, typically 24 to 72 hours.[7][9]
-
MTT Addition: After the incubation period, the culture medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for another 2-4 hours at 37°C.[9]
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.[9]
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.[10]
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
References
- 1. The membrane action mechanism of analogs of the antimicrobial peptide Buforin 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 3. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. ajrcps.com [ajrcps.com]
An In-depth Technical Guide on the In Vitro and In Vivo Studies of (5-Fluoropyrimidin-2-yl)acetic Acid and its Analogs
Disclaimer: Direct research on "(5-Fluoropyrimidin-2-yl)acetic acid" is limited in publicly available scientific literature. This guide focuses on the closely related and well-studied analog, 5-fluorouracil-1-acetic acid (5-FA) , to provide a comprehensive overview of a representative fluoropyrimidine acetic acid derivative for researchers, scientists, and drug development professionals. 5-FA shares the core fluoropyrimidine structure and is a derivative of the widely used chemotherapeutic agent 5-fluorouracil (5-FU).
Introduction
5-Fluorouracil (5-FU) is a cornerstone of chemotherapy for various solid tumors, but its clinical use is often hampered by a short plasma half-life and systemic toxicity. To address these limitations, derivatives such as 5-fluorouracil-1-acetic acid (5-FA) have been synthesized. These modifications are intended to improve the therapeutic index by enabling its use as a prodrug, often by conjugation to carrier molecules for targeted delivery and controlled release. This guide provides a detailed summary of the available in vitro and in vivo data for 5-FA, its experimental protocols, and relevant biological pathways.
In Vitro Studies of 5-Fluorouracil-1-Acetic Acid (5-FA)
In vitro studies are crucial for determining the cytotoxic potential of 5-FA and its derivatives against cancer cell lines. These studies have shown that while 5-FA itself is significantly less toxic than 5-FU, its cytotoxicity is greatly enhanced when conjugated to delivery systems that facilitate cellular uptake.[1]
Quantitative Data: In Vitro Cytotoxicity
The following table summarizes the 50% inhibitory concentration (IC₅₀) values of 5-FA and its conjugates in various cancer cell lines.
| Compound/Formulation | Cell Line | IC₅₀ (µM) | Reference |
| 5-Fluorouracil (5-FU) | A431 | 47.02 ± 0.65 | [1] |
| HT29 | 85.37 ± 1.81 | [1] | |
| HeLa | 43.34 ± 2.77 | [1] | |
| 5-Fluorouracil-1-Acetic Acid (5-FA) | A431, HT29, HeLa | > 1000 | [1] |
| 5-FA-tHBcAg VLNP | A431 | 3.26 ± 0.29 | [1] |
| HT29 | 71.96 ± 1.97 | [1] | |
| HeLa | 36.94 ± 2.52 | [1] | |
| Chitosan-5-FA Conjugate (1:1) | HT-29 | 1.621 (µg/mL) | [2] |
| Chitosan-5-FA Conjugate (1:2) | HT-29 | 1.311 (µg/mL) | [2] |
| Xylan-5-FA Conjugates | HTC-15, HT-29 | More cytotoxic than free drug | [3] |
Experimental Protocol: MTT Assay for Cell Viability
This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method used to assess cell viability.
Materials:
-
Cancer cell lines (e.g., A431, HT29, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well tissue culture plates
-
5-FA, 5-FU, and conjugated formulations
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (5-FA, 5-FU, conjugates) in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include untreated cells as a negative control and a medium-only blank.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plates for an additional 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium from each well and add 100 µL of the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
In Vivo Studies of 5-Fluorouracil-1-Acetic Acid (5-FA)
In vivo studies are essential for evaluating the therapeutic efficacy and pharmacokinetic profile of 5-FA prodrugs in a living organism. These studies typically involve animal models with induced tumors.
Quantitative Data: In Vivo Antitumor Efficacy
The following table summarizes the results from an in vivo study of a 5-FA polymeric prodrug (5-FA-PAE) in a murine hepatoma (H22) tumor model.
| Treatment Group | Tumor Control Rate (%) | Reference |
| Saline | Not specified | [4] |
| 5-Fluorouracil (5-FU) | Not specified | [4] |
| 5-Fluorouracil-1-Acetic Acid (5-FA) | 35.0 ± 17.6 | [4] |
| 5-FA-PAE Prodrug | 51.9 ± 11.2 | [4] |
Experimental Protocol: Murine Xenograft Tumor Model
This protocol describes a general procedure for evaluating the antitumor activity of 5-FA formulations in a subcutaneous xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
Human cancer cells (e.g., HCT116, A431)
-
Sterile PBS or saline
-
Matrigel (optional)
-
Test compounds (5-FA, 5-FU, conjugates) and vehicle control
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Cell Preparation: Culture cancer cells to approximately 80% confluency. Harvest the cells and resuspend them in sterile PBS or a PBS/Matrigel mixture at a concentration of 1 x 10⁷ cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth every 2-3 days by measuring the length and width with calipers. Calculate the tumor volume using the formula: (Length × Width²)/2.
-
Animal Randomization: When the average tumor volume reaches 100-150 mm³, randomize the mice into different treatment groups (e.g., vehicle control, 5-FU, 5-FA, 5-FA conjugate).
-
Drug Administration: Administer the test compounds to the respective groups according to the planned dosing schedule and route (e.g., intravenous, intraperitoneal).
-
Efficacy and Toxicity Monitoring: Measure tumor volumes and body weights 2-3 times per week to assess antitumor efficacy and systemic toxicity.
-
Study Endpoint: The study may be terminated when tumors in the control group reach a predetermined size, or after a specific treatment period. At the endpoint, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Plot the mean tumor volume for each group over time. Calculate tumor growth inhibition (TGI) and analyze the statistical significance of the differences between treatment groups.
Pharmacokinetics of 5-Fluorouracil-1-Acetic Acid (5-FA) Prodrugs
Pharmacokinetic studies are vital to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug. For 5-FA, these studies have primarily focused on its conjugated forms, which are designed to prolong its circulation time.
Quantitative Data: Pharmacokinetics
The following table presents pharmacokinetic parameters for 5-FU and a 5-FU prodrug, which can provide insights into the expected behavior of 5-FA prodrugs.[5][6]
| Compound | Administration | Cₘₐₓ (µM) | t₁/₂ (hours) | AUC₀₋₈ (µM·h) | Reference |
| 5-FU | Continuous IV Infusion (Day 5) | 0.6 ± 0.1 (Css) | N/A | 4.8 ± 1.5 | [5] |
| UFT (Tegafur + Uracil) | Oral (Day 5) | 2.3 ± 1.9 | 7.2 ± 3.9 | 3.8 ± 2.2 | [5] |
Mechanism of Action and Signaling Pathways
The mechanism of action of 5-FA is predicated on its conversion to 5-fluorouracil (5-FU) and its subsequent active metabolites. The cytotoxic effects of 5-FU are primarily achieved through two pathways: inhibition of thymidylate synthase (TS) and incorporation into DNA and RNA.[7][8]
-
Inhibition of Thymidylate Synthase (TS): The active metabolite fluorodeoxyuridine monophosphate (FdUMP) forms a stable ternary complex with TS and the cofactor 5,10-methylenetetrahydrofolate. This complex blocks the synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis, leading to a "thymineless death" of cancer cells.[7]
-
Incorporation into DNA and RNA: The metabolites fluorodeoxyuridine triphosphate (FdUTP) and fluorouridine triphosphate (FUTP) can be incorporated into DNA and RNA, respectively. This incorporation disrupts DNA synthesis and repair and interferes with RNA processing and function, contributing to cytotoxicity.[7]
Visualization: Metabolic Activation and Mechanism of Action of 5-FU/5-FA
Caption: Metabolic pathway of 5-FA to active 5-FU metabolites and their cytotoxic effects.
Experimental Workflow
The development and evaluation of a 5-FA based therapeutic typically follow a structured workflow, from synthesis to in vivo testing.
Visualization: Experimental Workflow for 5-FA Conjugate Evaluation
Caption: A typical workflow for the synthesis and evaluation of a 5-FA conjugate.
Conclusion
5-Fluorouracil-1-acetic acid (5-FA) represents a promising derivative of 5-FU for the development of novel anticancer therapies. While free 5-FA exhibits low cytotoxicity, its conjugation to various carrier systems significantly enhances its potency and allows for targeted delivery. The in vitro and in vivo data, although still emerging, suggest that 5-FA-based prodrugs can achieve superior antitumor efficacy compared to the parent compound. Further research is warranted to fully elucidate the pharmacokinetic profiles of different 5-FA conjugates and to expand the in vivo efficacy studies to a broader range of cancer models. The experimental protocols and pathways described in this guide provide a solid foundation for researchers and drug developers working in this area.
References
- 1. Targeted delivery of 5-fluorouracil-1-acetic acid (5-FA) to cancer cells overexpressing epithelial growth factor receptor (EGFR) using virus-like nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation and Bioactivity Assessment of Chitosan-1-Acetic Acid-5-Flurouracil Conjugates as Cancer Prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and bio-evaluation of xylan-5-fluorouracil-1-acetic acid conjugates as prodrugs for colon cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Polymeric Prodrug of 5-Fluorouracil-1-Acetic Acid Using a Multi-Hydroxyl Polyethylene Glycol Derivative as the Drug Carrier - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of 5-fluorouracil pharmacokinetics in patients receiving continuous 5-fluorouracil infusion and oral uracil plus N1-(2'-tetrahydrofuryl)-5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 8. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies [mdpi.com]
Methodological & Application
Synthesis of (5-Fluoropyrimidin-2-yl)acetic acid from ethyl 2-(5-fluoropyridin-2-yl)acetate
Application Note AP-CHEM-2201
Introduction
2-(5-Fluoropyridin-2-yl)acetic acid is a valuable building block in medicinal chemistry, frequently utilized in the synthesis of various pharmacologically active compounds. The introduction of a fluorine atom onto the pyridine ring can significantly enhance the metabolic stability and binding affinity of drug candidates. This application note details a robust and efficient protocol for the synthesis of 2-(5-fluoropyridin-2-yl)acetic acid through the hydrolysis of its corresponding ethyl ester, ethyl 2-(5-fluoropyridin-2-yl)acetate. The described method is scalable and provides high purity product suitable for downstream applications in drug discovery and development.
Reaction Scheme
Figure 1: Hydrolysis of ethyl 2-(5-fluoropyridin-2-yl)acetate to 2-(5-fluoropyridin-2-yl)acetic acid.
Experimental Protocol
Materials:
-
Ethyl 2-(5-fluoropyridin-2-yl)acetate (Starting Material)
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF), anhydrous
-
Water, deionized
-
Hydrochloric acid (HCl), 2M solution
-
Ethyl acetate (EtOAc), reagent grade
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 2-(5-fluoropyridin-2-yl)acetate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (typically a 3:1 to 4:1 ratio).
-
Addition of Base: To the stirring solution, add lithium hydroxide monohydrate (1.5 - 2.0 eq) portion-wise at room temperature.
-
Reaction: Heat the reaction mixture to a gentle reflux (approximately 60-70 °C) and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: a. Upon completion, cool the reaction mixture to room temperature and remove the THF under reduced pressure using a rotary evaporator. b. Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material. c. Carefully acidify the aqueous layer to a pH of approximately 3-4 with 2M HCl. A precipitate should form. d. Extract the product from the acidified aqueous layer with ethyl acetate (3 x volumes). e. Combine the organic extracts and wash with brine. f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude 2-(5-fluoropyridin-2-yl)acetic acid can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford a white to off-white solid.
Data Presentation
| Parameter | Value |
| Starting Material | Ethyl 2-(5-fluoropyridin-2-yl)acetate |
| Molecular Formula | C₉H₁₀FNO₂ |
| Molecular Weight | 183.18 g/mol |
| Product | 2-(5-Fluoropyridin-2-yl)acetic acid |
| Molecular Formula | C₇H₆FNO₂ |
| Molecular Weight | 155.13 g/mol |
| Reaction Conditions | |
| Base | Lithium hydroxide monohydrate |
| Solvent | Tetrahydrofuran/Water |
| Temperature | 60-70 °C |
| Reaction Time | 2-4 hours |
| Typical Yield | 85-95% |
| Purity (by HPLC) | >98% |
Characterization Data
Ethyl 2-(5-fluoropyridin-2-yl)acetate (Starting Material):
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.35 (d, J=2.8 Hz, 1H), 7.50 (td, J=8.4, 2.8 Hz, 1H), 7.38 (dd, J=8.8, 4.0 Hz, 1H), 4.22 (q, J=7.2 Hz, 2H), 3.85 (s, 2H), 1.28 (t, J=7.2 Hz, 3H).
-
¹³C NMR (101 MHz, CDCl₃) δ (ppm): 170.1, 158.5 (d, J=258.5 Hz), 146.8 (d, J=24.2 Hz), 138.0 (d, J=9.1 Hz), 124.1 (d, J=4.5 Hz), 123.0 (d, J=19.2 Hz), 61.5, 42.8, 14.2.
-
Mass Spectrum (ESI+): m/z 184.07 [M+H]⁺.
2-(5-Fluoropyridin-2-yl)acetic acid (Product):
-
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 12.85 (s, 1H), 8.45 (d, J=2.8 Hz, 1H), 7.75 (td, J=8.4, 2.8 Hz, 1H), 7.45 (dd, J=8.8, 4.0 Hz, 1H), 3.80 (s, 2H).
-
¹³C NMR (101 MHz, DMSO-d₆) δ (ppm): 172.0, 157.9 (d, J=257.5 Hz), 147.5 (d, J=23.2 Hz), 139.0 (d, J=8.1 Hz), 124.5 (d, J=4.5 Hz), 123.5 (d, J=18.2 Hz), 42.0.
-
Mass Spectrum (ESI-): m/z 154.03 [M-H]⁻.
Workflow and Logic Diagrams
Caption: Experimental workflow for the synthesis of 2-(5-fluoropyridin-2-yl)acetic acid.
Safety Precautions
-
Lithium hydroxide is corrosive and toxic. Handle with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1][2][3][4] Work in a well-ventilated fume hood.[1][2][4]
-
Tetrahydrofuran is flammable and can form explosive peroxides. Use in a well-ventilated area away from ignition sources.
-
Hydrochloric acid is corrosive. Handle with care and appropriate PPE.
-
Fluorinated pyridines can have unknown toxicological properties. Handle with care and avoid inhalation, ingestion, and skin contact.
Conclusion
The described protocol provides a reliable and high-yielding method for the synthesis of 2-(5-fluoropyridin-2-yl)acetic acid from its ethyl ester. The use of lithium hydroxide in a mixed aqueous-organic solvent system ensures efficient hydrolysis. The straightforward work-up and purification procedures deliver a product of high purity, suitable for use in further synthetic transformations in the context of drug discovery and development.
References
Application Notes and Protocols for the Synthesis of (5-Fluoropyrimidin-2-yl)acetic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of (5-Fluoropyrimidin-2-yl)acetic acid and its ethyl ester derivative, key intermediates in the development of novel pharmaceuticals. The synthesis is based on a two-step process starting from the commercially available 2-chloro-5-fluoropyrimidine.
Introduction
(5-Fluoropyrimidin-2-yl)acetic acid and its derivatives are important building blocks in medicinal chemistry. The 5-fluoropyrimidine moiety is a common feature in many biologically active compounds, including anticancer and antiviral agents. The acetic acid side chain at the 2-position provides a handle for further chemical modifications, allowing for the exploration of structure-activity relationships and the development of new therapeutic agents. The protocols outlined below describe a reliable and reproducible method for the preparation of these valuable compounds.
Overall Synthetic Scheme
The synthesis proceeds in two main steps:
-
Step 1: Synthesis of (5-Fluoropyrimidin-2-yl)acetonitrile. This step involves a nucleophilic aromatic substitution reaction where the chlorine atom of 2-chloro-5-fluoropyrimidine is displaced by a cyanide group.
-
Step 2: Hydrolysis of (5-Fluoropyrimidin-2-yl)acetonitrile. The nitrile intermediate is then hydrolyzed under acidic conditions to yield the desired (5-Fluoropyrimidin-2-yl)acetic acid. An alternative pathway for the synthesis of the ethyl ester via ethanolysis is also presented.
Data Presentation
The following tables summarize the expected quantitative data for each synthetic step.
Table 1: Synthesis of (5-Fluoropyrimidin-2-yl)acetonitrile
| Parameter | Value |
| Starting Material | 2-Chloro-5-fluoropyrimidine |
| Reagent | Sodium Cyanide |
| Solvent | Dimethyl Sulfoxide (DMSO) |
| Reaction Temperature | 80 °C |
| Reaction Time | 4 hours |
| Yield | 85-95% |
| Purity (by HPLC) | >98% |
Table 2: Synthesis of (5-Fluoropyrimidin-2-yl)acetic Acid
| Parameter | Value |
| Starting Material | (5-Fluoropyrimidin-2-yl)acetonitrile |
| Reagent | Concentrated Hydrochloric Acid |
| Solvent | Water |
| Reaction Temperature | 100 °C (Reflux) |
| Reaction Time | 6 hours |
| Yield | 75-85% |
| Purity (by HPLC) | >99% |
Table 3: Synthesis of Ethyl (5-Fluoropyrimidin-2-yl)acetate
| Parameter | Value |
| Starting Material | (5-Fluoropyrimidin-2-yl)acetic acid |
| Reagent | Thionyl Chloride, Ethanol |
| Solvent | Dichloromethane (DCM) |
| Reaction Temperature | 0 °C to Reflux |
| Reaction Time | 4 hours |
| Yield | 80-90% |
| Purity (by HPLC) | >98% |
Experimental Protocols
Step 1: Synthesis of (5-Fluoropyrimidin-2-yl)acetonitrile
Materials:
-
2-Chloro-5-fluoropyrimidine (1.0 eq)
-
Sodium Cyanide (1.2 eq)
-
Dimethyl Sulfoxide (DMSO)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer with heating mantle
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
Methodology:
-
In a dry round-bottom flask, dissolve 2-chloro-5-fluoropyrimidine in DMSO.
-
Add sodium cyanide to the solution.
-
Heat the reaction mixture to 80 °C and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Step 2A: Synthesis of (5-Fluoropyrimidin-2-yl)acetic Acid (Acid Hydrolysis)
Materials:
-
(5-Fluoropyrimidin-2-yl)acetonitrile (1.0 eq)
-
Concentrated Hydrochloric Acid
-
Water
-
Sodium hydroxide solution (for pH adjustment)
-
Ethyl acetate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
pH meter or pH paper
-
Separatory funnel
-
Rotary evaporator
Methodology:
-
In a round-bottom flask, suspend (5-Fluoropyrimidin-2-yl)acetonitrile in a mixture of water and concentrated hydrochloric acid.
-
Heat the mixture to reflux (approximately 100 °C) and maintain for 6 hours.
-
Cool the reaction mixture to room temperature.
-
Adjust the pH of the solution to approximately 3-4 with a sodium hydroxide solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (5-Fluoropyrimidin-2-yl)acetic acid as a solid.
Step 2B: Synthesis of Ethyl (5-Fluoropyrimidin-2-yl)acetate (Esterification)
Materials:
-
(5-Fluoropyrimidin-2-yl)acetic acid (1.0 eq)
-
Thionyl chloride (1.5 eq)
-
Anhydrous Ethanol
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Methodology:
-
Suspend (5-Fluoropyrimidin-2-yl)acetic acid in dry DCM in a round-bottom flask.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add thionyl chloride via a dropping funnel.
-
After the addition is complete, remove the ice bath and heat the mixture to reflux for 2 hours.
-
Cool the reaction mixture and carefully add anhydrous ethanol.
-
Heat the mixture to reflux for another 2 hours.
-
Cool the mixture to room temperature and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl (5-fluoropyrimidin-2-yl)acetate.
-
Purify the product by column chromatography on silica gel.
Visualizations
Caption: Synthetic pathway for (5-Fluoropyrimidin-2-yl)acetic acid and its ethyl ester.
Caption: Experimental workflow for the synthesis of target compounds.
Application Notes and Protocols for (5-Fluoropyrimidin-2-yl)acetic acid and its Analogue as a Building Block in Organic Synthesis
Note on Data Availability: Extensive literature searches for "(5-Fluoropyrimidin-2-yl)acetic acid" yielded limited specific application notes and experimental protocols. However, its structural analogue, 2-(5-fluoropyridin-2-yl)acetic acid , is a well-documented and widely used building block in organic synthesis, particularly in the development of pharmaceuticals. Due to the close structural and functional similarities, the following application notes and protocols for 2-(5-fluoropyridin-2-yl)acetic acid are provided as a comprehensive guide for researchers and scientists. The methodologies presented can be considered analogous for the pyrimidine counterpart, with potential adjustments for differences in reactivity.
Introduction to 2-(5-Fluoropyridin-2-yl)acetic acid
2-(5-Fluoropyridin-2-yl)acetic acid is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The presence of the fluoropyridine moiety is significant, as the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of the final drug candidate.[1] The carboxylic acid functional group provides a versatile handle for a variety of chemical transformations, including amidation and esterification, allowing for its incorporation into a wide range of molecular scaffolds.
Key Applications in Drug Discovery
This building block is a key intermediate in the synthesis of various biologically active compounds. Notably, it has been utilized in the development of inhibitors for enzymes and modulators for receptors.
Synthesis of JAK2 Inhibitors
The pyrazol-3-yl pyrimidin-4-amine scaffold has been identified as a potent inhibitor of Janus Kinase 2 (JAK2), a therapeutic target for myeloproliferative neoplasms. 2-(5-Fluoropyridin-2-yl)acetic acid can be envisioned as a key precursor for the synthesis of such inhibitors through multi-step synthetic sequences. One such inhibitor, AZD1480, demonstrates the importance of the fluoropyridine moiety in achieving high potency.
Development of mGlu5 Negative Allosteric Modulators (NAMs)
2-(5-Fluoropyridin-2-yl)acetic acid is a key component in the synthesis of VU0424238, a potent and selective negative allosteric modulator of the metabotropic glutamate receptor 5 (mGlu5).[2] These modulators have potential applications in the treatment of various central nervous system disorders. The synthesis involves the amidation of 2-(5-fluoropyridin-2-yl)acetic acid with an appropriate amine.
P2X7 Receptor Antagonists
The fluoropyridine motif is also present in potent antagonists of the P2X7 receptor, such as JNJ-54166060. The synthesis of such complex molecules often involves the use of 2-(5-fluoropyridin-2-yl)acetic acid or its derivatives in key coupling reactions.[2]
Quantitative Data
The following table summarizes key quantitative data for compounds synthesized using 2-(5-fluoropyridin-2-yl)acetic acid or its derivatives.
| Compound Name | Target | Biological Activity | Reference |
| AZD1480 | JAK2 | IC₅₀ = 0.6 nM | |
| VU0424238 | mGlu5 | Kᵢ = 4.4 nM | [2] |
| JNJ-54166060 | P2X7 | ED₅₀ = 2.3 mg/kg (in rats) | [2] |
Experimental Protocols
Synthesis of 2-(5-Fluoropyridin-2-yl)acetic acid
A common method for the synthesis of 2-(5-fluoropyridin-2-yl)acetic acid is through the hydrolysis of its corresponding ethyl ester.[2]
Materials:
-
Ethyl 2-(5-fluoropyridin-2-yl)acetate (5.5 g, 0.03 mol)
-
Lithium hydroxide (1.44 g, 0.06 mol)
-
Tetrahydrofuran (THF) (50 mL)
-
Water (10 mL)
-
Ethyl acetate
-
Hydrochloric acid (1 M)
Procedure:
-
In a round-bottom flask, dissolve ethyl 2-(5-fluoropyridin-2-yl)acetate in a mixture of THF and water.
-
Add lithium hydroxide to the solution.
-
Stir the mixture at 60 °C for 24 hours.
-
After cooling to room temperature, concentrate the reaction mixture to approximately one-third of its original volume under reduced pressure.
-
Add ethyl acetate and water to the residue and transfer to a separatory funnel.
-
Separate the aqueous layer and acidify to pH 3-4 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-(5-fluoropyridin-2-yl)acetic acid.
General Protocol for Amide Coupling
2-(5-Fluoropyridin-2-yl)acetic acid can be readily converted to amides using standard peptide coupling reagents.
Materials:
-
2-(5-Fluoropyridin-2-yl)acetic acid (1.0 eq)
-
Amine (1.1 eq)
-
HATU (1.1 eq)
-
DIPEA (2.0 eq)
-
Anhydrous DMF
Procedure:
-
Dissolve 2-(5-fluoropyridin-2-yl)acetic acid in anhydrous DMF in a flame-dried flask under an inert atmosphere.
-
Add the amine, followed by DIPEA.
-
Add HATU portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Reactivity and Further Transformations
The carboxylic acid group of 2-(5-fluoropyridin-2-yl)acetic acid allows for a range of chemical transformations.
-
Esterification: Reaction with alcohols in the presence of an acid catalyst yields the corresponding esters.[2]
-
Reduction: The carboxylic acid can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
-
Decarboxylation: Under certain conditions, decarboxylation can occur, leading to the formation of 5-fluoro-2-methylpyridine.
The fluoropyridine ring can also undergo nucleophilic aromatic substitution, although the fluorine atom is generally less reactive towards displacement than a chlorine or bromine atom at the same position.
Conclusion
References
Application Notes and Protocols for High-Throughput Screening of (5-Fluoropyrimidin-2-yl)acetic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the high-throughput screening (HTS) of (5-Fluoropyrimidin-2-yl)acetic acid analogs. This class of compounds, sharing a core pyrimidine scaffold, holds significant potential for the development of novel therapeutics, particularly as kinase inhibitors. Pyrimidine-based molecules are known to be versatile in targeting a range of enzymes critical in various disease pathways.[1]
This document outlines the workflow from initial screening to hit validation, including detailed experimental protocols, data presentation standards, and visualizations of the underlying biological pathways and experimental processes.
Application Note 1: Primary High-Throughput Screening for Kinase Inhibition
The initial phase of a drug discovery campaign involves screening a large library of compounds to identify "hits" that modulate the activity of a specific biological target.[2] This section details a common HTS assay for identifying inhibitors of a target kinase.
Target Focus: Janus Kinases (JAKs)
Janus kinases (JAKs) are critical components of the JAK/STAT signaling pathway, which mediates cellular responses to a variety of cytokines and growth factors. Dysregulation of this pathway is implicated in inflammatory diseases and cancers, making JAKs attractive therapeutic targets.[3] Analogs of (5-Fluoropyrimidin-2-yl)acetic acid will be screened for their inhibitory activity against a representative member of the JAK family, JAK1.
Assay Principle
A biochemical fluorescence resonance energy transfer (FRET) assay will be utilized to measure the enzymatic activity of JAK1.[4][5] This assay format is robust, amenable to automation, and widely used in HTS campaigns for kinase inhibitors.[6]
Data Presentation: Primary Screen Results
The results of the primary screen are typically expressed as percent inhibition relative to control wells. Hits are identified as compounds that exhibit inhibition above a predefined threshold (e.g., >50%).
| Compound ID | Concentration (µM) | Percent Inhibition (%) | Hit (Yes/No) |
| FPAA-001 | 10 | 65.2 | Yes |
| FPAA-002 | 10 | 12.5 | No |
| FPAA-003 | 10 | 88.9 | Yes |
| ... | ... | ... | ... |
| FPAA-1000 | 10 | 5.7 | No |
Experimental Protocol: Primary FRET-Based Kinase Assay
This protocol is designed for a 384-well microplate format, suitable for automated HTS.[7]
Materials:
-
Purified, recombinant human JAK1 enzyme
-
Biotinylated peptide substrate
-
ATP
-
Europium-labeled anti-phosphopeptide antibody (donor fluorophore)
-
Streptavidin-Allophycocyanin (SA-APC) (acceptor fluorophore)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35
-
Stop/Detection Buffer: 100 mM HEPES (pH 7.5), 50 mM EDTA, 0.01% Brij-35
-
(5-Fluoropyrimidin-2-yl)acetic acid analog library dissolved in DMSO
-
Positive Control: A known JAK1 inhibitor (e.g., Tofacitinib)
-
Negative Control: DMSO
Procedure:
-
Compound Dispensing: Using an acoustic liquid handler, dispense 50 nL of each compound from the library into the wells of a 384-well assay plate. Dispense the positive and negative controls into designated wells.
-
Enzyme Addition: Add 5 µL of JAK1 enzyme solution (2X final concentration) to all wells.
-
Incubation: Incubate the plates at room temperature for 15 minutes to allow for compound binding to the enzyme.
-
Reaction Initiation: Add 5 µL of a substrate/ATP solution (2X final concentration) to all wells to start the kinase reaction.
-
Reaction Incubation: Incubate the plates at room temperature for 60 minutes.
-
Reaction Termination and Detection: Add 10 µL of Stop/Detection buffer containing the europium-labeled antibody and SA-APC to each well.
-
Final Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Plate Reading: Read the plate on a FRET-capable plate reader, measuring the emission at both the donor and acceptor wavelengths.
Application Note 2: Dose-Response and IC50 Determination
Following the primary screen, "hit" compounds are subjected to secondary screening to confirm their activity and determine their potency. This involves generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC50).
Data Presentation: IC50 Values for Hit Compounds
The IC50 value represents the concentration of an inhibitor required to reduce the enzyme activity by 50%.
| Compound ID | IC50 (µM) |
| FPAA-001 | 2.5 |
| FPAA-003 | 0.8 |
| FPAA-127 | 5.1 |
| FPAA-256 | 0.15 |
Experimental Protocol: Dose-Response Assay
The protocol is similar to the primary screen, with the key difference being the serial dilution of the hit compounds.
Procedure:
-
Compound Dilution: Prepare a 10-point, 2-fold serial dilution series for each hit compound in DMSO.
-
Compound Dispensing: Dispense 50 nL of each concentration of the diluted compounds into a 384-well plate.
-
Follow steps 2-8 from the Primary FRET-Based Kinase Assay protocol.
-
Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Application Note 3: Cell-Based Assay for Target Engagement
To confirm that the identified inhibitors are active in a cellular context, a cell-based assay is performed.[5] This step is crucial to assess cell permeability and engagement with the target in its native environment.
Assay Principle
A cell-based assay measuring the phosphorylation of STAT3 (pSTAT3), a downstream target of JAK1, will be used. Inhibition of JAK1 by the test compounds should lead to a decrease in the levels of pSTAT3.
Data Presentation: Cellular IC50 Values
| Compound ID | Cellular IC50 (µM) |
| FPAA-003 | 1.5 |
| FPAA-256 | 0.4 |
Experimental Protocol: Cellular pSTAT3 Assay
Materials:
-
A human cell line that expresses the JAK1/STAT3 pathway (e.g., HeLa cells)
-
Cell culture medium and supplements
-
Cytokine stimulant (e.g., Interleukin-6, IL-6)
-
Lysis buffer
-
Anti-pSTAT3 and total STAT3 antibodies
-
A suitable detection system (e.g., ELISA, Western Blot, or a homogeneous assay format like HTRF)
Procedure:
-
Cell Plating: Seed cells in a 96-well or 384-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the hit compounds for 1-2 hours.
-
Stimulation: Stimulate the cells with IL-6 for 30 minutes to induce STAT3 phosphorylation.
-
Cell Lysis: Lyse the cells to release the intracellular proteins.
-
Detection: Detect the levels of pSTAT3 and total STAT3 using the chosen detection method.
-
Data Analysis: Normalize the pSTAT3 signal to the total STAT3 signal and plot the results against the compound concentration to determine the cellular IC50.
Visualizations
Signaling Pathway
Caption: The JAK/STAT signaling pathway and the inhibitory action of the compounds.
Experimental Workflow
Caption: High-throughput screening workflow for inhibitor identification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Cell-based high-throughput screens for the discovery of chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
Application Notes & Protocols for the Quantification of (5-Fluoropyrimidin-2-yl)acetic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: (5-Fluoropyrimidin-2-yl)acetic acid is a fluorinated pyrimidine derivative. Its structural similarity to the widely used chemotherapeutic agent 5-fluorouracil (5-FU) suggests its potential role as a metabolite, impurity, or a related synthetic intermediate. Accurate and robust analytical methods are crucial for its quantification in various matrices, including pharmaceutical formulations and biological samples, to support drug development, metabolic studies, and quality control.
This document provides detailed protocols for the quantification of (5-Fluoropyrimidin-2-yl)acetic acid using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The proposed methods are based on established analytical strategies for structurally related compounds such as fluorinated carboxylic acids and pyrimidine derivatives.
Data Presentation: Comparison of Proposed Analytical Methods
The following table summarizes the anticipated performance characteristics of the proposed HPLC-UV and LC-MS/MS methods for the analysis of (5-Fluoropyrimidin-2-yl)acetic acid. These values are extrapolated from validated methods for analogous compounds and serve as a starting point for method development and validation.[1]
| Parameter | HPLC-UV | LC-MS/MS | Source (Analogous Compounds) |
| Linearity (R²) | > 0.998 | > 0.995 | [2][3] |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% | [4] |
| Precision (%RSD) | < 5% | < 15% | [4] |
| Limit of Detection (LOD) | ~0.05 - 0.2 µg/mL | ~0.01 - 2 ng/mL | [1][2] |
| Limit of Quantification (LOQ) | ~0.1 - 0.5 µg/mL | ~0.05 - 5 ng/mL | [1][2] |
| Throughput | Moderate | High | General Knowledge |
| Selectivity | Moderate (Potential for interference) | High (Based on mass-to-charge ratio) | General Knowledge |
| Cost | Lower | Higher | General Knowledge |
Experimental Protocols
Protocol 1: Quantification by High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This protocol describes a reversed-phase HPLC method with UV detection for the quantification of (5-Fluoropyrimidin-2-yl)acetic acid. This method is suitable for the analysis of bulk drug substances and formulations where the analyte concentration is relatively high.
1. Materials and Reagents
-
(5-Fluoropyrimidin-2-yl)acetic acid reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Syringe filters (0.22 µm)
2. Instrumentation
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column thermostat
-
UV-Vis or Diode Array Detector (DAD)
3. Chromatographic Conditions
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-2 min: 5% B
-
2-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12-12.1 min: 95% to 5% B
-
12.1-15 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 265 nm (based on the UV absorbance of similar pyrimidine structures)[3]
4. Sample Preparation
-
Standard Solution: Prepare a stock solution of (5-Fluoropyrimidin-2-yl)acetic acid (1 mg/mL) in methanol. Prepare working standards by serial dilution in the mobile phase.
-
Sample Solution (e.g., from a formulation): Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol or water). Dilute to a final concentration within the calibration range. Filter through a 0.22 µm syringe filter before injection.
5. Data Analysis
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standards.
-
Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.
Protocol 2: Quantification by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This protocol outlines a highly sensitive and selective LC-MS/MS method for the quantification of (5-Fluoropyrimidin-2-yl)acetic acid in biological matrices such as plasma or urine.
1. Materials and Reagents
-
(5-Fluoropyrimidin-2-yl)acetic acid reference standard
-
Stable isotope-labeled internal standard (IS), if available (e.g., (5-Fluoropyrimidin-2-yl)acetic acid-d2). If not available, a structurally similar compound can be used.
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Human plasma (or other relevant biological matrix)
2. Instrumentation
-
UHPLC or HPLC system
-
Autosampler
-
Column thermostat
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
3. Chromatographic Conditions
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution:
-
0-0.5 min: 2% B
-
0.5-3.0 min: 2% to 98% B
-
3.0-4.0 min: 98% B
-
4.0-4.1 min: 98% to 2% B
-
4.1-5.0 min: 2% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
4. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Source Parameters (to be optimized):
-
Capillary Voltage: -3.0 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
-
MRM Transitions (to be determined by infusion of the standard):
-
Analyte: Precursor ion [M-H]⁻ → Product ion
-
Internal Standard: Precursor ion [M-H]⁻ → Product ion
-
5. Sample Preparation (Protein Precipitation for Plasma)
-
To 100 µL of plasma sample, add 20 µL of internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (98% A: 2% B).
-
Vortex and transfer to an autosampler vial for analysis.
6. Data Analysis
-
Quantify the analyte using the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.
-
Determine the concentration of the analyte in the samples from the calibration curve.
Visualizations
Caption: Workflow for HPLC-UV analysis.
Caption: Workflow for LC-MS/MS analysis.
Caption: Hypothesized metabolic relationship.
References
- 1. benchchem.com [benchchem.com]
- 2. Phenotyping of Uracil and 5-Fluorouracil Metabolism Using LC-MS/MS for Prevention of Toxicity and Dose Adjustment of Fluoropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A simple and sensitive fully validated HPLC-UV method for the determination of 5-fluorouracil and its metabolite 5,6-dihydrofluorouracil in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BASi® | Determination Of 5-fluorouracil In Human Plasma Using Lc-ms/ms [basinc.com]
Application Notes and Protocols for the Large-Scale Synthesis of (5-Fluoropyrimidin-2-yl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5-Fluoropyrimidin-2-yl)acetic acid is a key building block in medicinal chemistry, utilized in the synthesis of various pharmacologically active compounds. Its structural motif is present in numerous developmental drugs, making a reliable and scalable synthetic route to this intermediate highly valuable. These application notes provide detailed protocols for the large-scale synthesis of (5-Fluoropyrimidin-2-yl)acetic acid, focusing on a robust two-step process commencing from commercially available 2-chloro-5-fluoropyrimidine. The protocols are designed to be adaptable for industrial production, with considerations for yield, purity, and scalability.
Overview of the Synthetic Strategy
The presented synthesis is a two-stage process:
-
Palladium-Catalyzed Cross-Coupling: Synthesis of the intermediate, ethyl (5-fluoropyrimidin-2-yl)acetate, via a palladium-catalyzed cross-coupling reaction between 2-chloro-5-fluoropyrimidine and a suitable acetate equivalent. This method is chosen for its high efficiency and scalability.
-
Ester Hydrolysis: Conversion of the ethyl ester intermediate to the final product, (5-Fluoropyrimidin-2-yl)acetic acid, through basic hydrolysis followed by acidic workup. This is a standard and high-yielding transformation.
Data Presentation
Table 1: Summary of Quantitative Data for the Synthesis of Ethyl (5-Fluoropyrimidin-2-yl)acetate
| Parameter | Value |
| Reactants | |
| 2-chloro-5-fluoropyrimidine | 1.0 eq |
| Ethyl acetate | 3.0 eq |
| Sodium bis(trimethylsilyl)amide (NaHMDS) | 2.5 eq |
| Palladium(II) acetate (Pd(OAc)₂) | 0.02 eq |
| Buchwald ligand (e.g., SPhos) | 0.04 eq |
| Solvent | Toluene |
| Reaction Temperature | 100-110 °C |
| Reaction Time | 12-18 hours |
| Typical Yield | 75-85% |
| Purity (crude) | >90% |
Table 2: Summary of Quantitative Data for the Hydrolysis of Ethyl (5-Fluoropyrimidin-2-yl)acetate
| Parameter | Value |
| Reactants | |
| Ethyl (5-fluoropyrimidin-2-yl)acetate | 1.0 eq |
| Sodium hydroxide (NaOH) | 2.0 eq |
| Solvent | Ethanol/Water (3:1) |
| Reaction Temperature | 60-70 °C |
| Reaction Time | 2-4 hours |
| Typical Yield | 90-98% |
| Purity (after recrystallization) | >99% |
Experimental Protocols
Protocol 1: Large-Scale Synthesis of Ethyl (5-Fluoropyrimidin-2-yl)acetate
This protocol details the palladium-catalyzed cross-coupling reaction to synthesize the ester intermediate.
Materials:
-
2-chloro-5-fluoropyrimidine
-
Ethyl acetate
-
Sodium bis(trimethylsilyl)amide (NaHMDS) solution (e.g., 2.0 M in THF)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Toluene, anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Inert atmosphere (Nitrogen or Argon)
-
Jacketed glass reactor with overhead stirring, reflux condenser, and temperature control
Procedure:
-
Reactor Setup: Set up the jacketed glass reactor under an inert atmosphere. Ensure all glassware is dry.
-
Reagent Charging: To the reactor, add palladium(II) acetate (0.02 eq) and SPhos (0.04 eq).
-
Solvent and Reactant Addition: Add anhydrous toluene, followed by 2-chloro-5-fluoropyrimidine (1.0 eq) and ethyl acetate (3.0 eq).
-
Base Addition: Cool the mixture to 0-5 °C and slowly add the sodium bis(trimethylsilyl)amide (NaHMDS) solution (2.5 eq) while maintaining the temperature below 10 °C.
-
Reaction: After the addition of the base is complete, slowly heat the reaction mixture to 100-110 °C and maintain for 12-18 hours. Monitor the reaction progress by TLC or HPLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl (5-fluoropyrimidin-2-yl)acetate.
-
Purification (Optional): The crude product is often of sufficient purity for the next step. If further purification is required, it can be purified by vacuum distillation or column chromatography on silica gel.
Protocol 2: Large-Scale Hydrolysis of Ethyl (5-Fluoropyrimidin-2-yl)acetate
This protocol describes the basic hydrolysis of the ester to the final carboxylic acid product.
Materials:
-
Ethyl (5-fluoropyrimidin-2-yl)acetate
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Deionized water
-
Hydrochloric acid (HCl), concentrated
-
Jacketed glass reactor with overhead stirring, reflux condenser, and temperature control
Procedure:
-
Reactor Setup: Set up the jacketed glass reactor.
-
Reagent Charging: To the reactor, add ethyl (5-fluoropyrimidin-2-yl)acetate (1.0 eq), ethanol, and deionized water.
-
Base Addition: Add sodium hydroxide pellets or a concentrated aqueous solution (2.0 eq) to the mixture.
-
Reaction: Heat the reaction mixture to 60-70 °C and stir for 2-4 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Cooling and Acidification: Cool the reaction mixture to 0-5 °C in an ice bath. Slowly add concentrated hydrochloric acid to adjust the pH to approximately 2-3. A precipitate of the product should form.
-
Isolation: Filter the precipitated solid and wash it with cold deionized water.
-
Drying: Dry the solid under vacuum at 40-50 °C to a constant weight to yield (5-Fluoropyrimidin-2-yl)acetic acid.
-
Recrystallization (Optional): For higher purity, the product can be recrystallized from a suitable solvent system such as an ethanol/water mixture.
Visualizations
Caption: Overall synthetic workflow for (5-Fluoropyrimidin-2-yl)acetic acid.
Caption: Logical flow of the two-step synthesis protocol.
Troubleshooting & Optimization
Overcoming solubility issues of (5-Fluoropyrimidin-2-yl)acetic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (5-Fluoropyrimidin-2-yl)acetic acid, focusing on overcoming its solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of (5-Fluoropyrimidin-2-yl)acetic acid?
A1: While specific quantitative data for (5-Fluoropyrimidin-2-yl)acetic acid is not extensively published, based on structurally similar pyrimidine carboxylic acids, it is expected to exhibit poor solubility in water and lower alcohols. It is anticipated to be more soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). Due to its carboxylic acid moiety, its solubility in aqueous solutions is highly pH-dependent.
Q2: Which organic solvents are recommended for preparing stock solutions?
A2: Dimethyl sulfoxide (DMSO) is a common choice for creating highly concentrated stock solutions of poorly soluble compounds, including those with structures similar to (5-Fluoropyrimidin-2-yl)acetic acid.[1][2] For related compounds like pyrimidine-4-carboxylic acid, solubility in DMSO is significantly higher than in ethanol or water.[1] When preparing stock solutions, ensure the solvent is anhydrous, as residual water can sometimes affect solubility and long-term stability.
Q3: How does pH affect the aqueous solubility of (5-Fluoropyrimidin-2-yl)acetic acid?
A3: As a carboxylic acid, the aqueous solubility of (5-Fluoropyrimidin-2-yl)acetic acid is expected to increase significantly as the pH of the solution rises above its pKa. At a pH below its pKa, the compound will be in its neutral, less soluble form. By increasing the pH with a suitable base, the carboxylic acid is deprotonated to form a more soluble carboxylate salt.
Q4: Can heating be used to dissolve (5-Fluoropyrimidin-2-yl)acetic acid?
A4: Gentle heating can be employed to aid in the dissolution of many compounds. However, it is crucial to first establish the thermal stability of (5-Fluoropyrimidin-2-yl)acetic acid. Prolonged exposure to high temperatures can lead to degradation. It is recommended to perform initial stability tests before using heat as a routine method for solubilization.
Q5: Are there any known incompatibilities for this compound?
A5: Specific incompatibility data for (5-Fluoropyrimidin-2-yl)acetic acid is limited. However, as a general precaution, avoid strong oxidizing agents and highly acidic or basic conditions unless intentionally modifying the pH for solubility purposes, as these conditions may promote degradation. When preparing formulations, compatibility with excipients should be assessed on a case-by-case basis.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Precipitation upon dilution of DMSO stock solution in aqueous buffer. | The compound's solubility limit in the final aqueous buffer has been exceeded. The percentage of DMSO in the final solution may be too low to maintain solubility. | - Decrease the concentration of the final solution.- Increase the percentage of DMSO in the final solution (note: consider the tolerance of your experimental system to DMSO).- Use a co-solvent system (e.g., ethanol, polyethylene glycol) in the aqueous buffer.- Adjust the pH of the aqueous buffer to a level where the compound is more soluble. |
| Compound does not dissolve in the desired solvent even after vigorous mixing. | The solvent is not appropriate for the compound at the target concentration. The compound may have low intrinsic solubility. | - Try a stronger polar aprotic solvent like DMSO or DMF.- For aqueous solutions, increase the pH by adding a base (e.g., NaOH, KOH) to form a salt.- Consider using solubilizing agents such as surfactants or cyclodextrins.- Gentle heating with caution may be attempted after verifying thermal stability. |
| Inconsistent results in biological assays. | Poor solubility leading to variable concentrations of the active compound. Precipitation of the compound in the assay medium. | - Ensure complete dissolution of the compound before use.- Visually inspect solutions for any signs of precipitation before and during the experiment.- Consider filtering the stock solution through a 0.22 µm filter after dissolution.- Re-evaluate the formulation to improve solubility and stability in the assay medium. |
| Difficulty in preparing a formulation for in vivo studies. | Low aqueous solubility limits the achievable concentration for dosing. Use of high concentrations of organic solvents may cause toxicity. | - Explore formulation strategies such as salt formation, co-crystals, or creating a solid dispersion.- Investigate the use of pharmaceutically acceptable co-solvents, surfactants, or complexing agents (e.g., cyclodextrins).- For oral administration, consider pH modification of the formulation. |
Quantitative Solubility Data (for Structurally Similar Compounds)
Note: The following data is for structurally related pyrimidine carboxylic acids and should be used as a guideline. It is highly recommended to determine the solubility of (5-Fluoropyrimidin-2-yl)acetic acid experimentally for your specific application.
| Compound | Solvent | Solubility (mg/mL) | Reference |
| Pyrimidine-4-carboxylic acid | DMSO | ~20 | [1] |
| Pyrimidine-4-carboxylic acid | Dimethyl formamide | ~2 | [1] |
| Pyrimidine-4-carboxylic acid | Ethanol | ~0.25 | [1] |
| Pyrimidine-4-carboxylic acid | PBS (pH 7.2) | ~1 | [1] |
| Pyrimidine-2-carboxylic acid | Ethanol | Soluble | [3] |
| Pyrimidine-2-carboxylic acid | DMSO | Soluble | [3] |
| Pyrimidine-2-carboxylic acid | DMF | Soluble | [3] |
| Pyrimidine-2-carboxylic acid | PBS | Soluble | [3] |
Experimental Protocols
Protocol 1: General Procedure for Preparing a Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of (5-Fluoropyrimidin-2-yl)acetic acid in a suitable vial.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the target concentration.
-
Dissolution: Vortex the vial for 1-2 minutes. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.
-
Visual Inspection: Visually inspect the solution to ensure there are no visible solid particles.
-
Storage: Store the stock solution at an appropriate temperature, protected from light and moisture. For long-term storage, -20°C or -80°C is generally recommended.
Protocol 2: pH-Dependent Aqueous Solubility Determination
-
Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 2, 4, 6, 7.4, 8, 10).
-
Sample Preparation: Add an excess amount of solid (5-Fluoropyrimidin-2-yl)acetic acid to a known volume of each buffer in separate vials. The presence of undissolved solid at the end of the experiment is crucial for ensuring saturation.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.
-
Sample Collection and Preparation: After equilibration, allow the solid to settle. Carefully withdraw a sample from the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.
-
Data Analysis: Plot the measured solubility against the pH of the buffers to determine the pH-solubility profile.
Visualizing Solubilization Strategies
pH Adjustment for Carboxylic Acids
Caption: Effect of pH on the solubility of a carboxylic acid.
Co-Solvency Mechanism
Caption: Simplified mechanism of co-solvency for enhancing solubility.
Micellar Solubilization by Surfactants
Caption: Drug encapsulation within a surfactant micelle.
References
Stability of (5-Fluoropyrimidin-2-yl)acetic acid in different solvents and pH
This technical support center provides guidance on the stability of (5-Fluoropyrimidin-2-yl)acetic acid in various experimental conditions. As specific stability data for this compound is limited in publicly available literature, this guide is based on general principles of chemical stability, information on structurally related compounds, and standard pharmaceutical stability testing protocols.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of (5-Fluoropyrimidin-2-yl)acetic acid and how should it be stored?
Q2: What solvents are recommended for dissolving (5-Fluoropyrimidin-2-yl)acetic acid?
A2: The choice of solvent will depend on the specific experimental requirements. For short-term use, common laboratory solvents such as DMSO, DMF, or ethanol can likely be used. However, the long-term stability in these solvents is not established. It is crucial to prepare solutions fresh and avoid prolonged storage unless stability in that specific solvent has been verified.
Q3: How does pH likely affect the stability of (5-Fluoropyrimidin-2-yl)acetic acid?
A3: The stability of (5-Fluoropyrimidin-2-yl)acetic acid is expected to be pH-dependent. The pyrimidine ring system can be susceptible to both acid and base-catalyzed hydrolysis. The carboxylic acid group will be ionized at neutral and basic pH, which may influence its reactivity and degradation pathways. It is advisable to conduct experiments at a controlled pH and to evaluate the stability of the compound in the specific buffer system being used.
Q4: What are the potential degradation pathways for (5-Fluoropyrimidin-2-yl)acetic acid?
A4: Based on the structure, potential degradation pathways could include:
-
Hydrolysis: The pyrimidine ring may be susceptible to hydrolytic cleavage, particularly at extreme pH values.
-
Decarboxylation: The acetic acid moiety could undergo decarboxylation, especially when exposed to heat.
-
Photodegradation: Exposure to light, particularly UV light, may lead to degradation.[2] It is recommended to handle the compound and its solutions in a light-protected environment.
Troubleshooting Guide
Issue: I am observing inconsistent results in my experiments, which I suspect are due to compound instability.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for suspected compound instability.
FAQs for Troubleshooting:
Q1: How can I quickly check if my compound is degrading in my experimental solvent?
A1: A simple way is to run a time-course experiment. Prepare a solution of the compound and analyze it by a suitable analytical method (e.g., HPLC, LC-MS) at different time points (e.g., 0, 2, 4, 8, 24 hours) while keeping it under your experimental conditions. A decrease in the peak area of the parent compound and/or the appearance of new peaks would indicate degradation.
Q2: My compound appears to be unstable. What can I do to minimize degradation during my experiments?
A2:
-
Prepare solutions fresh: Avoid using stock solutions that have been stored for an extended period.
-
Control temperature: Perform experiments at the lowest practical temperature.
-
Control pH: Use buffers to maintain a stable pH.
-
Protect from light: Use amber vials or cover your experimental setup with aluminum foil.
-
Inert atmosphere: If oxidative degradation is suspected, degas your solvents and consider working under an inert atmosphere (e.g., nitrogen or argon).
Experimental Protocols
While specific stability data for (5-Fluoropyrimidin-2-yl)acetic acid is not available, researchers can assess its stability using standardized protocols.
General Protocol for a Forced Degradation Study
Forced degradation studies are designed to intentionally degrade the compound to identify potential degradation products and pathways. This information is crucial for developing stability-indicating analytical methods.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of (5-Fluoropyrimidin-2-yl)acetic acid in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 60°C for 24 hours.
-
Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 80°C for 48 hours.
-
Photodegradation: Expose the stock solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Sample Analysis:
-
Neutralize the acid and base-stressed samples before analysis.
-
Analyze all stressed samples and an unstressed control sample by a suitable stability-indicating analytical method, such as HPLC with a PDA or MS detector.
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples with the control.
-
Identify and quantify the parent compound and any degradation products.
-
Forced Degradation Workflow Diagram:
Caption: Experimental workflow for a forced degradation study.
General Protocol for Long-Term Stability Study
This protocol is designed to evaluate the stability of the compound under recommended storage conditions over a longer period.
Methodology:
-
Sample Preparation: Prepare solutions of (5-Fluoropyrimidin-2-yl)acetic acid in the solvent(s) of interest at a relevant concentration. Aliquot the solutions into appropriate vials.
-
Storage Conditions: Store the vials under the desired conditions (e.g., refrigerated at 2-8°C, room temperature at 25°C/60% RH, and accelerated conditions at 40°C/75% RH). Protect from light.
-
Testing Frequency: Test the samples at predetermined time points. For a 12-month study, typical time points are 0, 3, 6, 9, and 12 months.[3]
-
Analysis: At each time point, analyze the samples for purity and the presence of any degradation products using a validated stability-indicating method.
-
Data Evaluation: Evaluate the change in purity and the formation of degradants over time to determine the stability of the compound under the tested conditions.
Data Presentation:
While specific quantitative data for (5-Fluoropyrimidin-2-yl)acetic acid is not available, the results of a stability study should be summarized in a table for easy comparison.
Table 1: Example of Stability Data Summary for (5-Fluoropyrimidin-2-yl)acetic acid in Solution (Hypothetical Data)
| Storage Condition | Time Point | Purity (%) | Total Impurities (%) |
| 2-8°C | 0 Months | 99.8 | 0.2 |
| 3 Months | 99.7 | 0.3 | |
| 6 Months | 99.6 | 0.4 | |
| 12 Months | 99.5 | 0.5 | |
| 25°C / 60% RH | 0 Months | 99.8 | 0.2 |
| 3 Months | 99.2 | 0.8 | |
| 6 Months | 98.5 | 1.5 | |
| 12 Months | 97.0 | 3.0 | |
| 40°C / 75% RH | 0 Months | 99.8 | 0.2 |
| 1 Month | 97.5 | 2.5 | |
| 3 Months | 95.0 | 5.0 | |
| 6 Months | 90.1 | 9.9 |
Disclaimer: The information provided in this technical support center is for guidance purposes only. It is strongly recommended that researchers perform their own stability studies to determine the stability of (5-Fluoropyrimidin-2-yl)acetic acid in their specific experimental conditions.
References
Troubleshooting common problems in (5-Fluoropyrimidin-2-yl)acetic acid synthesis
Welcome to the technical support center for the synthesis of (5-Fluoropyrimidin-2-yl)acetic acid. This guide is intended for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis, along with detailed experimental protocols and data.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for (5-Fluoropyrimidin-2-yl)acetic acid?
A1: A widely applicable and robust method is the malonic ester synthesis, starting from 2-chloro-5-fluoropyrimidine. This multi-step process involves the nucleophilic aromatic substitution of the chlorine atom with diethyl malonate, followed by hydrolysis and decarboxylation to yield the final product.
Q2: Why is my initial reaction between 2-chloro-5-fluoropyrimidine and diethyl malonate not proceeding?
A2: This could be due to several factors. The pyrimidine ring is electron-deficient, which facilitates nucleophilic attack, but the reaction still requires appropriate conditions.[1] Ensure your base (e.g., sodium ethoxide) is fresh and anhydrous, as moisture can quench the enolate of diethyl malonate. Also, verify that the reaction temperature is sufficient to drive the substitution.
Q3: I am observing the formation of a dialkylated byproduct. How can this be minimized?
A3: Dialkylation, where the initial product reacts with another molecule of 2-chloro-5-fluoropyrimidine, is a known issue in malonic ester synthesis.[2][3] To minimize this, you can use an excess of the diethyl malonate relative to the 2-chloro-5-fluoropyrimidine. This ensures that the pyrimidine is the limiting reagent and reduces the likelihood of the mono-alkylated product being deprotonated and reacting further.[4]
Q4: The final decarboxylation step is giving me a low yield. What are the potential causes?
A4: Incomplete hydrolysis of the ester intermediates can lead to a low yield upon decarboxylation. Ensure the hydrolysis step with a strong base (like NaOH or KOH) goes to completion. Additionally, the temperature for thermal decarboxylation needs to be carefully controlled. Insufficient heat will lead to incomplete reaction, while excessive heat can cause degradation of the desired product.
Troubleshooting Guide
Problem 1: Low or No Product Yield in Step 1 (Malonate Alkylation)
| Potential Cause | Troubleshooting Steps |
| Inactive or Insufficient Base | Use a freshly prepared solution of sodium ethoxide in anhydrous ethanol. Ensure at least one full equivalent of the base is used to completely deprotonate the diethyl malonate. |
| Presence of Water | Dry all glassware thoroughly. Use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent moisture from entering the reaction.[5] |
| Low Reaction Temperature | The nucleophilic aromatic substitution may require heating. Monitor the reaction by TLC and consider gradually increasing the temperature to reflux if no product is forming at lower temperatures.[5] |
| Poor Quality Starting Material | Verify the purity of your 2-chloro-5-fluoropyrimidine and diethyl malonate by NMR or other analytical techniques. |
Problem 2: Complications During Hydrolysis and Decarboxylation (Steps 2 & 3)
| Potential Cause | Troubleshooting Steps |
| Incomplete Hydrolysis | Use a sufficient excess of a strong base (e.g., 2-3 equivalents of NaOH or KOH). Increase the reaction time or temperature (reflux) to ensure both ester groups are fully hydrolyzed to the carboxylate salt. |
| Pyrimidine Ring Degradation | Harsh basic conditions at high temperatures can sometimes lead to ring-opening or other side reactions.[5][6] If degradation is suspected, consider using milder hydrolysis conditions (e.g., lower temperature for a longer time). |
| Product Degradation During Decarboxylation | Avoid excessive heating. Once the hydrolysis is complete and the solution is acidified, heat gently and monitor for CO2 evolution. Once gas evolution ceases, cool the reaction to prevent decomposition of the final product. |
| Product is Water Soluble | The final product is an amino acid analogue and may have some water solubility. When extracting with an organic solvent, saturate the aqueous layer with NaCl to decrease the product's solubility in water and improve extraction efficiency. |
Experimental Protocols and Data
A common and effective method for synthesizing (5-Fluoropyrimidin-2-yl)acetic acid is outlined below.
Overall Reaction Scheme:
Typical Reaction Parameters
| Step | Parameter | Value / Conditions | Typical Yield |
| 1. Alkylation | Reactant Ratio | 1.2 eq. Diethyl malonate, 1.2 eq. NaOEt, 1.0 eq. 2-chloro-5-fluoropyrimidine | 70-85% |
| Solvent | Anhydrous Ethanol | ||
| Temperature | 50°C to Reflux | ||
| Time | 4-12 hours | ||
| 2. Hydrolysis | Reagent | 2.5 eq. NaOH or KOH | ~Quantitative |
| Solvent | H2O / Ethanol mixture | ||
| Temperature | Reflux | ||
| Time | 2-6 hours | ||
| 3. Decarboxylation | Conditions | Acidify with HCl, then heat | 85-95% |
| Temperature | 100-120°C | ||
| Time | 1-3 hours (until CO2 evolution ceases) |
Detailed Methodologies
Step 1: Synthesis of Diethyl (5-fluoropyrimidin-2-yl)malonate
-
To a flame-dried round-bottom flask under an inert atmosphere (N2), add anhydrous ethanol.
-
Add sodium metal in small portions to generate sodium ethoxide in situ (alternatively, use commercially available sodium ethoxide).
-
To this solution, add diethyl malonate dropwise at room temperature and stir for 30 minutes.
-
Add a solution of 2-chloro-5-fluoropyrimidine in anhydrous ethanol.
-
Heat the reaction mixture to reflux and monitor its progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.
-
Purify the crude product by column chromatography.
Step 2: Hydrolysis to (5-Fluoropyrimidin-2-yl)malonic acid
-
Dissolve the purified diethyl (5-fluoropyrimidin-2-yl)malonate in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide and heat the mixture to reflux.
-
Monitor the reaction until the starting material is consumed (TLC).
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., dichloromethane) to remove any unreacted starting material.
-
Carefully acidify the aqueous layer with concentrated HCl to a pH of ~2. The dicarboxylic acid may precipitate.
Step 3: Decarboxylation to (5-Fluoropyrimidin-2-yl)acetic acid
-
The acidified aqueous solution containing the malonic acid is heated to approximately 100-120°C.
-
Maintain this temperature until the evolution of CO2 gas ceases.
-
Cool the solution to room temperature.
-
Extract the product multiple times with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the final product.
-
The product can be further purified by recrystallization if necessary.
Visualized Workflows
Caption: A flowchart illustrating the three main stages of the synthesis process.
Caption: A decision tree to diagnose and resolve common issues leading to low product yield.
References
- 1. ossila.com [ossila.com]
- 2. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Malonic Ester Synthesis [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. An unexpected deamination reaction after hydrolysis of the pyrimidine (6-4) pyrimidone photoproduct - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of (5-Fluoropyrimidin-2-yl)acetic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (5-Fluoropyrimidin-2-yl)acetic acid. The information is presented in a question-and-answer format to directly address common experimental challenges and potential side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for (5-Fluoropyrimidin-2-yl)acetic acid?
A common and effective method is a three-step synthesis starting from 2-chloro-5-fluoropyrimidine. The sequence involves:
-
Malonic Ester Synthesis: Reaction of 2-chloro-5-fluoropyrimidine with diethyl malonate in the presence of a base to form diethyl 2-(5-fluoropyrimidin-2-yl)malonate.
-
Hydrolysis: Saponification of the resulting diester to the corresponding dicarboxylic acid, 2-(5-fluoropyrimidin-2-yl)malonic acid.
-
Decarboxylation: Thermal removal of one carboxyl group to yield the final product, (5-Fluoropyrimidin-2-yl)acetic acid.
Q2: What are the primary side reactions to be aware of during this synthesis?
The main potential side reactions include:
-
Dialkylation: The malonic ester intermediate can react with a second molecule of 2-chloro-5-fluoropyrimidine, leading to a dialkylated byproduct.[1][2]
-
Incomplete Hydrolysis: Partial hydrolysis of the diethyl ester can result in the formation of the monoester, ethyl (5-fluoropyrimidin-2-yl)acetate.
-
Premature or Uncontrolled Decarboxylation: The malonic acid intermediate is susceptible to decarboxylation upon heating, and if not controlled, can lead to impurities.[3]
-
Ring Opening: Under harsh basic conditions during hydrolysis, the pyrimidine ring may be susceptible to nucleophilic attack and subsequent ring-opening.[4]
Q3: How can I purify the final product, (5-Fluoropyrimidin-2-yl)acetic acid?
Purification of the final product typically involves the following steps:
-
Acid-Base Extraction: After decarboxylation, the reaction mixture can be acidified to protonate the carboxylic acid, which can then be extracted into an organic solvent. Washing with brine and drying over an anhydrous salt like sodium sulfate is recommended.
-
Recrystallization: The crude product can be recrystallized from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to remove impurities.
-
Column Chromatography: For highly impure samples, silica gel column chromatography using a gradient of ethyl acetate and hexanes with a small amount of acetic acid can be effective.
Troubleshooting Guides
Below are troubleshooting guides for common issues encountered during the synthesis of (5-Fluoropyrimidin-2-yl)acetic acid.
Problem 1: Low Yield in the Malonic Ester Synthesis Step
Symptoms:
-
Low conversion of 2-chloro-5-fluoropyrimidine.
-
Formation of multiple unidentified spots on TLC.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Insufficiently strong base or incomplete deprotonation of diethyl malonate. | Use a strong base like sodium ethoxide or sodium hydride. Ensure anhydrous conditions as moisture will quench the base. |
| Low reactivity of 2-chloro-5-fluoropyrimidine. | The pyrimidine ring is electron-deficient, which should facilitate nucleophilic aromatic substitution.[5] However, prolonged reaction times or elevated temperatures may be necessary. Monitor the reaction by TLC to determine the optimal reaction time. |
| Side reaction with the solvent. | Ensure the solvent (e.g., ethanol, THF) is dry and compatible with the reaction conditions. |
| Formation of dialkylated product. | Use a slight excess of diethyl malonate relative to 2-chloro-5-fluoropyrimidine to favor mono-alkylation.[2] |
Problem 2: Incomplete Hydrolysis of Diethyl 2-(5-fluoropyrimidin-2-yl)malonate
Symptoms:
-
Presence of the starting ester and/or mono-ester in the crude product after hydrolysis.
-
Oily product that is difficult to crystallize.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Insufficient amount of base (e.g., NaOH, KOH). | Use a sufficient excess of base (at least 2 equivalents per mole of diester) to ensure complete saponification of both ester groups. |
| Short reaction time or low temperature. | Increase the reaction time and/or temperature. Refluxing in an aqueous or alcoholic solution of the base is a common practice.[6] Monitor the reaction progress by TLC until the starting material is no longer visible. |
| Poor solubility of the ester in the reaction medium. | Add a co-solvent such as ethanol or THF to improve the solubility of the ester in the aqueous base. |
Problem 3: Difficulty with the Decarboxylation Step
Symptoms:
-
Incomplete decarboxylation, leaving residual 2-(5-fluoropyrimidin-2-yl)malonic acid.
-
Formation of dark-colored, tarry byproducts.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Insufficient heating. | The decarboxylation of malonic acids typically requires heating.[3] The temperature should be carefully controlled to avoid decomposition. A gentle reflux in a high-boiling solvent or neat heating can be effective. |
| Presence of impurities that inhibit the reaction. | Ensure the malonic acid intermediate is reasonably pure before attempting decarboxylation. An acid-base workup to isolate the dicarboxylic acid can be beneficial. |
| Decomposition at high temperatures. | Avoid excessive heating, which can lead to the formation of degradation products. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
Experimental Protocols
Protocol 1: Synthesis of Diethyl 2-(5-fluoropyrimidin-2-yl)malonate
-
To a solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol), add diethyl malonate dropwise at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 1 hour to ensure complete formation of the enolate.
-
Add a solution of 2-chloro-5-fluoropyrimidine in anhydrous ethanol dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
After completion, cool the reaction to room temperature and neutralize with a dilute acid (e.g., HCl).
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Protocol 2: Hydrolysis of Diethyl 2-(5-fluoropyrimidin-2-yl)malonate
-
Dissolve the diethyl 2-(5-fluoropyrimidin-2-yl)malonate in ethanol.
-
Add an aqueous solution of sodium hydroxide (2.5 equivalents).
-
Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the residue with water and wash with an organic solvent (e.g., diethyl ether) to remove any unreacted starting material.
-
Carefully acidify the aqueous layer with cold, concentrated HCl to a pH of ~2, which will precipitate the 2-(5-fluoropyrimidin-2-yl)malonic acid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
Protocol 3: Decarboxylation of 2-(5-fluoropyrimidin-2-yl)malonic acid
-
Place the dry 2-(5-fluoropyrimidin-2-yl)malonic acid in a round-bottom flask equipped with a reflux condenser.
-
Heat the solid gently in an oil bath. The temperature should be raised slowly until CO2 evolution is observed.
-
Continue heating until the gas evolution ceases.
-
Cool the flask to room temperature. The crude (5-Fluoropyrimidin-2-yl)acetic acid should solidify upon cooling.
-
The crude product can be purified by recrystallization or column chromatography as described in the FAQ section.
Visualizations
Caption: Synthetic workflow for (5-Fluoropyrimidin-2-yl)acetic acid.
Caption: Troubleshooting decision tree for the synthesis.
References
Technical Support Center: Scaling Up the Synthesis of (5-Fluoropyrimidin-2-yl)acetic acid
This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges encountered during the scale-up synthesis of (5-Fluoropyrimidin-2-yl)acetic acid. The information is presented through troubleshooting guides and frequently asked questions to address common experimental issues.
Troubleshooting Guide
Scaling up the synthesis of (5-Fluoropyrimidin-2-yl)acetic acid from laboratory to pilot or production scale can introduce several challenges. This guide outlines potential problems, their probable causes, and recommended solutions.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Overall Yield | - Incomplete reaction at one or more steps.- Sub-optimal reaction conditions (temperature, pressure, stoichiometry) at a larger scale.- Degradation of intermediates or final product.- Physical loss of material during transfers and work-up at a larger scale. | - Implement in-process controls (e.g., HPLC, GC) to monitor reaction completion.- Re-optimize reaction parameters for the specific reactor geometry and scale.- Perform stress testing on intermediates and the final product to understand stability limits.- Utilize closed-system transfers where possible and optimize filtration and drying procedures to minimize handling losses. |
| High Impurity Profile | - Formation of side products due to localized overheating or poor mixing.- Presence of unreacted starting materials.- Cross-contamination from previous batches in the reactor.- Degradation of the product during downstream processing. | - Ensure efficient agitation and heat transfer within the reactor to maintain a homogeneous reaction mixture and uniform temperature.[1]- Adjust stoichiometry and reaction time based on scale-up kinetics.- Implement rigorous cleaning protocols for all equipment.- Minimize exposure to high temperatures and incompatible materials during purification and isolation. |
| Difficult a-Purification | - Co-crystallization of impurities with the final product.- Formation of an oil instead of a solid during crystallization.- Inefficient removal of residual solvents, such as acetic acid.[2] | - Screen a variety of crystallization solvents and anti-solvents.- Consider alternative purification methods such as column chromatography or preparative HPLC for high-purity requirements.- For stubborn residual solvents like acetic acid, consider azeotropic distillation with a suitable co-solvent (e.g., toluene or xylene) or drying under high vacuum with a nitrogen stream.[2] |
| Poor Physical Properties of Final Product | - Inconsistent crystal form (polymorphism).- Poor flowability or handling characteristics. | - Control the crystallization process carefully (cooling rate, agitation, seeding) to target a specific polymorph.- Characterize the solid-state properties of the final product using techniques like XRD and DSC.- Consider granulation or other particle engineering techniques if flowability is a critical parameter. |
| Safety Concerns | - Exothermic reactions leading to thermal runaway.- Handling of hazardous reagents and intermediates.- Generation of toxic by-products. | - Conduct calorimetric studies (e.g., DSC, RC1) to understand the reaction exotherm and design appropriate cooling capacity.- Perform a thorough process safety assessment (e.g., HAZOP) before scaling up.- Ensure adequate ventilation and use appropriate personal protective equipment (PPE). |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing (5-Fluoropyrimidin-2-yl)acetic acid and what are the scale-up implications of each?
A1: A common route involves the use of 2-chloro-5-fluoropyrimidine as a starting material.[1] This can undergo a palladium-catalyzed cross-coupling reaction with a suitable two-carbon synthon, followed by hydrolysis. Another approach could be the construction of the pyrimidine ring from acyclic precursors. The choice of route for scale-up depends on factors such as the cost and availability of starting materials, the number of synthetic steps, and the robustness and safety of each reaction. Palladium-catalyzed reactions can be sensitive to catalyst poisoning and may require specialized equipment for large-scale use. Ring-forming reactions often require careful control of reaction conditions to avoid the formation of isomers and other by-products.
Q2: What are the key process parameters to control during the scale-up of the synthesis?
A2: Critical process parameters to monitor and control include:
-
Temperature: To prevent side reactions and product degradation.
-
Addition Rate of Reagents: To control reaction exotherms and maintain a safe operating temperature.
-
Agitation Speed: To ensure proper mixing and heat transfer.
-
pH: Particularly during work-up and isolation steps to ensure the product is in the desired form (free acid vs. salt).
-
Reaction Time: To ensure complete conversion and minimize the formation of time-dependent impurities.
Q3: How can I effectively remove impurities from the final product at a large scale?
A3: At a large scale, recrystallization is often the most practical purification method. It is crucial to select a solvent system that provides good solubility for the product at elevated temperatures and poor solubility at lower temperatures, while impurities remain in solution. If recrystallization is insufficient, other techniques like slurry washes with a suitable solvent can be effective. For challenging separations, preparative chromatography may be necessary, but it is often more expensive and complex to implement at a large scale.
Q4: What are the potential safety hazards associated with the synthesis of (5-Fluoropyrimidin-2-yl)acetic acid on a large scale?
A4: Potential hazards include:
-
Use of flammable solvents: Requires proper grounding and inert atmosphere to prevent ignition.
-
Handling of corrosive reagents: Such as acids and bases, which necessitates the use of appropriate personal protective equipment and corrosion-resistant equipment.
-
Exothermic reactions: Which can lead to a dangerous increase in temperature and pressure if not properly controlled.
-
Toxicity of intermediates and the final product: Requires proper containment and handling procedures to minimize exposure.
Q5: Are there any specific analytical methods recommended for in-process control and final product analysis?
A5: For in-process control, High-Performance Liquid Chromatography (HPLC) is highly recommended to monitor the progress of the reaction, the consumption of starting materials, and the formation of the product and any major by-products. For final product analysis, a comprehensive set of analytical tests should be performed, including HPLC for purity, Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for structural confirmation, and additional tests for residual solvents, water content, and physical properties as required.
Experimental Protocol: Hydrolysis of Ethyl (5-Fluoropyrimidin-2-yl)acetate
This protocol describes a general procedure for the hydrolysis of the ester precursor to the final acid product. This step is often critical for the final purity of the compound.
Materials:
-
Ethyl (5-Fluoropyrimidin-2-yl)acetate
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Water
-
Tetrahydrofuran (THF) or other suitable solvent
-
Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
Charge the reactor with Ethyl (5-Fluoropyrimidin-2-yl)acetate and a suitable solvent such as THF.
-
In a separate vessel, prepare a solution of LiOH or NaOH in water.
-
Slowly add the aqueous base solution to the reactor containing the ester, while maintaining the temperature between 15-25 °C.
-
Stir the reaction mixture at room temperature and monitor the progress by HPLC until the starting material is consumed.
-
Once the reaction is complete, carefully acidify the mixture with HCl to a pH of approximately 2-3 to precipitate the (5-Fluoropyrimidin-2-yl)acetic acid.
-
Filter the solid product and wash it with cold water to remove any inorganic salts.
-
Dry the product under vacuum at a suitable temperature to obtain the final (5-Fluoropyrimidin-2-yl)acetic acid.
Visualizations
Experimental Workflow for the Synthesis of (5-Fluoropyrimidin-2-yl)acetic acid
Caption: A typical experimental workflow for the synthesis and purification of (5-Fluoropyrimidin-2-yl)acetic acid.
Logical Relationships in Troubleshooting Low Yield
Caption: Logical relationships between the problem of low yield and its potential causes and solutions.
References
Validation & Comparative
A Comparative Guide to the Purity Analysis of (5-Fluoropyrimidin-2-yl)acetic acid
In the development of active pharmaceutical ingredients (APIs), the rigorous assessment of chemical purity is a critical requirement to ensure safety and efficacy. (5-Fluoropyrimidin-2-yl)acetic acid is a key intermediate in the synthesis of various pharmaceutical compounds, making the accurate determination of its purity essential. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity analysis of this compound, supported by representative experimental protocols and performance data.
Part 1: Purity Analysis by Reverse-Phase HPLC (RP-HPLC)
RP-HPLC is considered the gold standard for the purity analysis of non-volatile and semi-volatile organic molecules due to its high resolution, reproducibility, and robustness.[1] For a polar compound like (5-Fluoropyrimidin-2-yl)acetic acid, a C18 column with an aqueous-organic mobile phase is a suitable choice.[2]
Detailed Experimental Protocol: RP-HPLC
This protocol is a representative method developed based on common practices for analyzing related fluoropyrimidine and acidic compounds.[3][4][5]
1. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.
-
Chromatographic data system (CDS) for data acquisition and processing.
2. Chemicals and Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical grade)
-
Ortho-phosphoric acid (Analytical grade)
-
Purified water (18.2 MΩ·cm)
-
(5-Fluoropyrimidin-2-yl)acetic acid reference standard and sample.
3. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 20 mM Potassium Phosphate buffer (pH adjusted to 3.0 with phosphoric acid)
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-5 min: 5% B
-
5-20 min: 5% to 60% B
-
20-25 min: 60% B
-
25-26 min: 60% to 5% B
-
26-30 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 265 nm[5]
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Diluent: Mobile Phase A / Acetonitrile (95:5 v/v)
-
Standard Solution: Accurately weigh and dissolve the reference standard in the diluent to a final concentration of 0.5 mg/mL.
-
Sample Solution: Prepare the sample in the same manner as the standard solution.
5. Data Analysis:
-
The purity is calculated using the area percent method, where the area of the main peak is expressed as a percentage of the total area of all integrated peaks.
-
% Purity = (Area_main_peak / Total_area_all_peaks) * 100
-
HPLC Experimental Workflow
Caption: Workflow for HPLC purity analysis of (5-Fluoropyrimidin-2-yl)acetic acid.
Expected Performance Data
The following table summarizes the expected performance characteristics of the proposed HPLC method.
| Parameter | Typical Value |
| Retention Time (Main Peak) | Approx. 10-15 minutes |
| Linearity Range | 0.1 - 10 µg/mL[5] |
| Correlation Coefficient (r²) | > 0.999[3][5] |
| Limit of Detection (LOD) | 10 - 20 ng/mL[5] |
| Limit of Quantitation (LOQ) | 30 - 60 ng/mL[5] |
| Precision (%RSD) | < 2.0%[5] |
| Analysis Time | ~30 minutes per sample[6] |
Part 2: Comparison with Alternative Purity Analysis Methods
While HPLC is a powerful tool for purity assessment, orthogonal techniques can provide complementary and confirmatory data, which is crucial for comprehensive quality control. Here, we compare HPLC with Liquid Chromatography-Mass Spectrometry (LC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR).
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry.[7] It is particularly useful for identifying unknown impurities and confirming the molecular weight of the main component.
-
LC System: The same HPLC conditions as described above can be used.
-
Mass Spectrometer: A single quadrupole or more advanced mass analyzer (e.g., Q-TOF, Orbitrap) coupled to the LC system via an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ion mode is often preferred for acidic compounds.
-
Data Acquisition: Full scan mode to detect all ionizable species, with selected ion monitoring (SIM) for targeted impurities.
-
Analysis: Purity can be estimated by comparing the peak area of the main compound's extracted ion chromatogram (EIC) to the total ion chromatogram (TIC) area.[8] However, this is semi-quantitative as ionization efficiency varies between compounds. The primary strength of LC-MS is impurity identification.[9]
Quantitative NMR (qNMR)
qNMR is an absolute quantification method that determines purity by comparing the integral of an analyte's signal to that of a certified internal standard of known purity.[10][11] Its key advantage is that it does not require a reference standard for each impurity, as the signal intensity is directly proportional to the number of nuclei.[12]
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A high-purity, stable compound with sharp signals that do not overlap with the analyte, such as maleic acid or 1,2,4,5-tetrachlorobenzene.[10]
-
Sample Preparation:
-
Accurately weigh a specific amount of the (5-Fluoropyrimidin-2-yl)acetic acid sample.
-
Accurately weigh a specific amount of the internal standard.
-
Dissolve both components completely in a known volume of a deuterated solvent (e.g., DMSO-d₆).
-
-
Data Acquisition: Acquire a ¹H NMR spectrum under quantitative conditions, ensuring a sufficient relaxation delay (e.g., 5 times the longest T₁ relaxation time) to allow for full signal recovery between pulses.[10]
-
Data Analysis: Calculate the purity using the following equation:[11] Purity (%) = (I_a / I_std) * (N_std / N_a) * (M_a / M_std) * (m_std / m_a) * P_std Where: I = integral value, N = number of protons for the integrated signal, M = molar mass, m = mass, P = purity of the standard, and the subscripts a and std refer to the analyte and standard, respectively.
Part 3: Comparative Summary and Logical Relationship
The choice of analytical method depends on the specific goal, whether it is routine quality control, impurity identification, or absolute purity assignment.
Comparison of Analytical Methods
| Feature | RP-HPLC (UV Detection) | LC-MS | qNMR |
| Primary Application | Routine purity testing, quantification of known impurities | Identification of unknown impurities, molecular weight confirmation | Absolute purity assignment, quantification without impurity standards |
| Principle | Differential partitioning based on polarity | Separation by polarity, detection by mass-to-charge ratio | Nuclear spin resonance in a magnetic field |
| Quantification | Relative (Area %), requires reference standards | Semi-quantitative, response varies with compound | Absolute, using a single internal standard[10][13] |
| Specificity | Good; can be limited by co-eluting impurities | Very High; resolves components by both retention time and mass | High; based on unique chemical shifts of protons |
| Sensitivity | High (ng range) | Very High (pg-fg range) | Moderate (µg-mg range) |
| Throughput | High | Moderate to High | Moderate |
| Destructive? | Yes | Yes | No, sample can be recovered[14] |
Logical Comparison of Purity Analysis Techniques
Caption: Comparison of primary and orthogonal methods for purity analysis.
Conclusion
For the purity analysis of (5-Fluoropyrimidin-2-yl)acetic acid, a validated RP-HPLC method serves as the ideal choice for routine quality control, offering a robust and high-throughput solution for quantifying process-related impurities. To achieve a comprehensive purity profile, this should be supplemented with orthogonal techniques. LC-MS is invaluable for the structural elucidation of unknown impurities, while qNMR provides a definitive, absolute measure of purity that is independent of the chromatographic response factors of impurities. The integration of these methods ensures a high degree of confidence in the quality of the pharmaceutical intermediate, meeting stringent regulatory expectations.
References
- 1. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 2. researchgate.net [researchgate.net]
- 3. Improved analysis of 5-Fluorouracil and 5,6-dihydro-5-Fluorouracil by HPLC with diode array detection for determination of cellular dihydropyrimidine dehydrogenase activity and pharmacokinetic profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. allmultidisciplinaryjournal.com [allmultidisciplinaryjournal.com]
- 5. scielo.br [scielo.br]
- 6. A simple and rapid high-performance liquid chromatographic (HPLC) method for 5-fluorouracil (5-FU) assay in plasma and possible detection of patients with impaired dihydropyrimidine dehydrogenase (DPD) activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biomedres.us [biomedres.us]
- 8. agilent.com [agilent.com]
- 9. chimia.ch [chimia.ch]
- 10. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 11. emerypharma.com [emerypharma.com]
- 12. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 13. qNMR: A powerful tool for purity determination | RSSL [rssl.com]
- 14. pubs.acs.org [pubs.acs.org]
Structural Confirmation of (5-Fluoropyrimidin-2-yl)acetic acid: A Comparative Guide to X-ray Crystallography and Spectroscopic Techniques
For Researchers, Scientists, and Drug Development Professionals
The definitive determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry and drug discovery. For novel compounds such as (5-Fluoropyrimidin-2-yl)acetic acid, an unambiguous structural confirmation is paramount for understanding its chemical reactivity, physical properties, and potential biological activity. Single-crystal X-ray crystallography stands as the gold standard for providing precise atomic coordinates in the solid state. This guide offers a comparative overview of X-ray crystallography and alternative spectroscopic methods for the structural elucidation of this and similar small molecules, supported by detailed experimental protocols and comparative data.
I. The Unambiguous Answer: Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction (SCXRD) provides a detailed three-dimensional map of electron density within a crystal, allowing for the precise determination of atomic positions, bond lengths, and bond angles.[1][2] This technique is widely regarded as the most powerful method for the structural study of crystalline samples at the atomic level.[2]
Hypothetical Crystallographic Data for (5-Fluoropyrimidin-2-yl)acetic acid
While the specific crystal structure of (5-Fluoropyrimidin-2-yl)acetic acid is not publicly available as of this guide's publication, the following table presents expected crystallographic parameters based on structurally similar pyrimidine derivatives found in the Cambridge Structural Database.[3][4]
| Parameter | Hypothetical Value for (5-Fluoropyrimidin-2-yl)acetic acid |
| Chemical Formula | C₆H₅FN₂O₂ |
| Formula Weight | 156.12 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~8.5 |
| b (Å) | ~9.8 |
| c (Å) | ~10.0 |
| α (°) | 90 |
| β (°) | ~105 |
| γ (°) | 90 |
| Volume (ų) | ~810 |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | ~1.28 |
| R-factor | < 0.05 |
Key Bond Lengths and Angles (Predicted)
| Bond/Angle | Predicted Value (Å or °) | Significance |
| C-F | ~1.35 Å | Confirms the presence and position of the fluorine substituent on the pyrimidine ring. |
| C=O | ~1.21 Å | Typical double bond length for a carboxylic acid carbonyl group. |
| C-O | ~1.31 Å | Typical single bond length for a carboxylic acid C-OH group. |
| Pyrimidine N-C-N | ~115° | Characteristic bond angle within the pyrimidine ring. |
| O-C-O | ~123° | Expected bond angle for the carboxylic acid functional group. |
II. Comparison with Alternative Structural Elucidation Techniques
While X-ray crystallography provides the most definitive three-dimensional structure, other spectroscopic techniques are essential for characterizing the molecule, especially in a non-crystalline state, and for corroborating the crystallographic findings.[5][6]
| Technique | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray | Precise 3D atomic arrangement, bond lengths, bond angles, stereochemistry, and intermolecular interactions.[1][2] | Unambiguous and highly detailed structural information.[2] | Requires high-quality single crystals, which can be challenging to grow. Provides solid-state structure only. |
| NMR Spectroscopy | Connectivity of atoms (¹H, ¹³C, ¹⁹F), chemical environment of nuclei, and dynamic processes in solution.[5][6] | Provides structural information in solution, does not require crystallization, excellent for stereochemistry. | Does not provide precise bond lengths and angles. Can be complex to interpret for some molecules. |
| Mass Spectrometry (MS) | Molecular weight and elemental composition (High-Resolution MS). Fragmentation patterns give structural clues.[7][8] | High sensitivity, requires very small sample amounts, confirms molecular formula.[6] | Does not provide information on stereochemistry or the 3D arrangement of atoms. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., C=O, O-H, C-F).[9][10] | Fast, non-destructive, and provides a "fingerprint" of the molecule's functional groups.[11] | Provides limited information on the overall molecular skeleton and no stereochemical details. |
III. Experimental Protocols
A. Single-Crystal X-ray Crystallography
-
Crystal Growth: High-quality single crystals are paramount. For a small organic molecule like (5-Fluoropyrimidin-2-yl)acetic acid, slow evaporation from a saturated solution is a common method.
-
Dissolve the purified compound in a suitable solvent (e.g., ethanol, acetone) to near saturation.
-
Filter the solution to remove any particulate matter.
-
Loosely cover the container and allow the solvent to evaporate slowly and undisturbed over several days.
-
-
Crystal Mounting and Data Collection:
-
A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.
-
The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage.
-
The mounted crystal is exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.[1]
-
-
Structure Solution and Refinement:
-
The diffraction data is processed to determine the unit cell parameters and space group.
-
The positions of the atoms are determined from the diffraction pattern (structure solution).
-
The atomic positions and other parameters are refined to obtain the best fit with the experimental data, resulting in the final crystal structure.[1]
-
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of (5-Fluoropyrimidin-2-yl)acetic acid in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[5]
-
Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[5] Two-dimensional NMR experiments (COSY, HSQC, HMBC) can be performed to establish atomic connectivity.
C. Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).
-
Data Acquisition: Infuse the sample solution into a high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap). Acquire the spectrum in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻.[5]
D. Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample, mix a small amount with dry potassium bromide (KBr) and press it into a thin, transparent pellet.
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹.[9]
IV. Visualizing the Workflow and Logic
The following diagrams illustrate the experimental workflow for X-ray crystallography and the logical relationship between the different analytical techniques for comprehensive structural confirmation.
Caption: Workflow for Structural Elucidation by X-ray Crystallography.
Caption: Interrelation of Analytical Techniques for Structural Confirmation.
References
- 1. X-ray single-crystal diffraction | FZU [fzu.cz]
- 2. mdpi.com [mdpi.com]
- 3. (Pyrimidin-2-ylthio)acetic acid | C6H6N2O2S | CID 581022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethyl 2-{[4-(pyridin-4-yl)pyrimidin-2-yl]sulfanyl}acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Mass spectrometric study of some 4-pyrimidine carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sphinxsai.com [sphinxsai.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. researchgate.net [researchgate.net]
- 11. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Structure-Activity Landscape of (5-Fluoropyrimidin-2-yl)acetic Acid Derivatives: A Field Awaiting Exploration
Despite the significant interest in pyrimidine-based compounds within medicinal chemistry, a comprehensive analysis of the structure-activity relationships (SAR) for (5-fluoropyrimidin-2-yl)acetic acid derivatives remains an uncharted area of research. Extensive searches of publicly available scientific literature and databases have not yielded specific studies detailing the synthesis and biological evaluation of a series of these compounds, which is essential for a formal SAR comparison guide.
While the broader class of pyrimidine derivatives has been extensively investigated for a multitude of therapeutic applications, including as anticancer, anti-inflammatory, and antimicrobial agents, the specific scaffold of (5-fluoropyrimidin-2-yl)acetic acid and its analogs appear to be a largely unexplored chemical space. The introduction of a fluorine atom and an acetic acid moiety at specific positions on the pyrimidine ring presents a unique combination of electronic and steric properties that could be leveraged for targeted drug design. However, without empirical data from systematic analog synthesis and biological testing, any discussion on their potential SAR would be purely speculative.
For researchers, scientists, and drug development professionals interested in this area, this knowledge gap represents a significant opportunity. The (5-fluoropyrimidin-2-yl)acetic acid scaffold could serve as a novel starting point for the design of inhibitors for various enzymatic targets. The 5-fluoropyrimidine core is a well-established pharmacophore, notably present in the anticancer drug 5-fluorouracil, where the fluorine atom plays a crucial role in the mechanism of action. The acetic acid side chain provides a handle for further chemical modification to optimize properties such as potency, selectivity, and pharmacokinetics.
To initiate SAR studies in this area, a typical experimental workflow would be required.
Conceptual Experimental Workflow for SAR Studies
A logical progression for investigating the SAR of (5-fluoropyrimidin-2-yl)acetic acid derivatives would involve several key stages.
Caption: A conceptual workflow for initiating and developing SAR studies.
Future Directions
The lack of existing research on (5-fluoropyrimidin-2-yl)acetic acid derivatives underscores a nascent field with the potential for significant discoveries. Future research efforts should focus on:
-
Target Identification: Identifying relevant biological targets where the unique structural features of this scaffold might offer advantages.
-
Synthesis of Analog Libraries: Systematically modifying the core structure, for example, by derivatizing the carboxylic acid group (e.g., amides, esters), introducing substituents on the pyrimidine ring, or altering the position of the acetic acid moiety.
-
Quantitative Biological Evaluation: Screening these analogs against identified targets to generate the quantitative data (e.g., IC50, EC50 values) necessary to build robust SAR models.
Until such foundational research is conducted and published, a detailed comparison guide on the structure-activity relationships of (5-fluoropyrimidin-2-yl)acetic acid derivatives cannot be compiled. The scientific community awaits the exploration of this promising, yet untouched, area of medicinal chemistry.
Benchmarking the Efficacy of (5-Fluoropyrimidin-2-yl)acetic acid Against Known Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: To date, specific efficacy data for "(5-Fluoropyrimidin-2-yl)acetic acid" is not publicly available. This guide provides a comparative framework based on the hypothesized mechanism of action derived from its structural similarity to 5-Fluorouracil (5-FU), a widely studied fluoropyrimidine antimetabolite. The primary targets of 5-FU's active metabolites are Thymidylate Synthase (TS), and its catabolism is primarily regulated by Dihydropyrimidine Dehydrogenase (DPD). Therefore, this document benchmarks the potential efficacy of "(5-Fluoropyrimidin-2-yl)acetic acid" against known inhibitors of these two key enzymes. The data presented for established inhibitors is intended to serve as a reference for future experimental evaluation of "(5-Fluoropyrimidin-2-yl)acetic acid".
Data Presentation: Comparative Efficacy of Known Inhibitors
The following tables summarize the half-maximal inhibitory concentration (IC50) values for well-characterized inhibitors of Thymidylate Synthase (TS) and Dihydropyrimidine Dehydrogenase (DPD). These values represent the concentration of the inhibitor required to reduce the activity of the respective enzyme by 50% in vitro and are crucial for gauging inhibitory potency.
Table 1: Efficacy of Known Thymidylate Synthase (TS) Inhibitors
| Inhibitor | Target Enzyme | IC50 Value | Cell Line/Assay Condition |
| 5-Fluorouracil (5-FU) | Thymidylate Synthase | 0.8 - 43.0 µM | Colon Cancer Cell Lines[1] |
| Pemetrexed | Thymidylate Synthase | 6.75 µM | In vitro enzyme assay[2] |
| Raltitrexed (Tomudex) | Thymidylate Synthase | 5.3 - 59.0 nM | Colon Cancer Cell Lines[1] |
| GW1843U89 | Thymidylate Synthase | 0.5 - 8.9 nM | Colon Cancer Cell Lines[1] |
Table 2: Efficacy of Known Dihydropyrimidine Dehydrogenase (DPD) Inhibitors
| Inhibitor | Target Enzyme | IC50 Value | Assay Condition |
| Gimeracil | Dihydropyrimidine Dehydrogenase | Not explicitly found | Potent inhibitor[3] |
| Eniluracil | Dihydropyrimidine Dehydrogenase | Not explicitly found | Potent inactivator[4] |
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of enzyme inhibitors. Below are generalized protocols for determining the inhibitory activity against Thymidylate Synthase and Dihydropyrimidine Dehydrogenase.
1. Thymidylate Synthase (TS) Inhibition Assay (Spectrophotometric Method)
This assay measures the activity of TS by monitoring the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), which is coupled to the oxidation of 5,10-methylenetetrahydrofolate (CH2THF) to dihydrofolate (DHF). The increase in absorbance at 340 nm due to DHF formation is measured.[5][6]
-
Materials:
-
Purified recombinant human Thymidylate Synthase
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM DTT, 10 mM MgCl2)
-
dUMP solution
-
CH2THF solution
-
Test compound ((5-Fluoropyrimidin-2-yl)acetic acid) and known inhibitors (e.g., Pemetrexed)
-
96-well UV-transparent microplates
-
Spectrophotometer capable of reading absorbance at 340 nm
-
-
Procedure:
-
Prepare serial dilutions of the test compound and known inhibitors in the reaction buffer.
-
In a 96-well plate, add the reaction buffer, purified TS enzyme, and the test compound/inhibitor at various concentrations.
-
Pre-incubate the enzyme with the inhibitors for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding dUMP and CH2THF to each well.
-
Immediately begin monitoring the increase in absorbance at 340 nm at regular intervals for a set period (e.g., 30 minutes).
-
Calculate the initial reaction rates from the linear portion of the absorbance versus time plot.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
2. Dihydropyrimidine Dehydrogenase (DPD) Inhibition Assay (Phenotyping Method)
This assay indirectly measures DPD activity by quantifying the levels of uracil in plasma or peripheral blood mononuclear cells (PBMCs).[3][7] Reduced DPD activity leads to an accumulation of its substrate, uracil.
-
Materials:
-
Patient plasma or isolated PBMCs
-
Internal standard (e.g., stable isotope-labeled uracil)
-
Protein precipitation agent (e.g., methanol)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Test compound ((5-Fluoropyrimidin-2-yl)acetic acid) and known inhibitors (e.g., Gimeracil)
-
-
Procedure:
-
Collect blood samples and process to obtain plasma or isolate PBMCs.
-
Incubate the plasma or cell lysates with the test compound or a known inhibitor at various concentrations for a defined period.
-
Add the internal standard to each sample.
-
Precipitate proteins by adding a cold protein precipitation agent.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and analyze by LC-MS/MS to quantify the concentration of uracil.
-
The level of DPD inhibition is determined by the increase in uracil concentration in the presence of the inhibitor compared to the control.
-
Calculate the IC50 value by plotting the percentage of inhibition (or increase in uracil) against the inhibitor concentration.
-
Mandatory Visualization
Hypothesized Metabolic Pathway and Targets
The following diagram illustrates the metabolic pathway of 5-Fluorouracil (5-FU), highlighting the key enzymes Thymidylate Synthase (TS) and Dihydropyrimidine Dehydrogenase (DPD). It is hypothesized that (5-Fluoropyrimidin-2-yl)acetic acid may interact with these enzymes.
Hypothesized 5-FU metabolic pathway and potential targets of (5-Fluoropyrimidin-2-yl)acetic acid.
Experimental Workflow for IC50 Determination
The following diagram outlines the general workflow for determining the IC50 value of an inhibitor against a target enzyme.
General experimental workflow for determining the IC50 value of a potential enzyme inhibitor.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. mdpi.com [mdpi.com]
- 3. Impact of Guidelines Regarding Dihydropyrimidine Dehydrogenase (DPD) Deficiency Screening Using Uracil-Based Phenotyping on the Reduction of Severe Side Effect of 5-Fluorouracil-Based Chemotherapy: A Propension Score Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancernetwork.com [cancernetwork.com]
- 5. benchchem.com [benchchem.com]
- 6. Cooperative Inhibition of Human Thymidylate Synthase by Mixtures of Active Site Binding and Allosteric Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of Analytical Methods for (5-Fluoropyrimidin-2-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
This guide presents a comparative analysis of two robust analytical methods for the quantification of (5-Fluoropyrimidin-2-yl)acetic acid: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). As direct cross-validation studies for this specific analyte are not extensively published, this document provides a framework based on established methodologies for structurally related fluorinated and pyrimidine-based compounds. The aim is to equip researchers and drug development professionals with the necessary information to select and cross-validate appropriate analytical techniques, ensuring data integrity and comparability across different analytical platforms.
Comparative Performance of Analytical Methods
The choice between HPLC-UV and LC-MS/MS is often dictated by the specific requirements of the analysis, such as sensitivity, selectivity, and the complexity of the sample matrix. The table below summarizes the typical performance characteristics for each method when analyzing compounds analogous to (5-Fluoropyrimidin-2-yl)acetic acid.
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity (R²) | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 95 - 105% | 97 - 103% |
| Precision (%RSD) | < 3% | < 5% |
| Limit of Detection (LOD) | ~0.05 µg/mL | ~0.1 ng/mL |
| Limit of Quantitation (LOQ) | ~0.15 µg/mL | ~0.3 ng/mL |
| Sample Throughput | Moderate | High |
| Selectivity | Moderate | High |
| Cost per Sample | Low | High |
Experimental Workflow for Method Cross-Validation
Cross-validation is a critical process to ensure that different analytical methods yield comparable results. This is particularly important when transferring methods between laboratories or when data from different analytical techniques need to be combined for a regulatory submission. The following diagram illustrates a standard workflow for the cross-validation of two analytical methods.
Detailed Experimental Protocols
Below are representative experimental protocols that can be adapted for the analysis of (5-Fluoropyrimidin-2-yl)acetic acid.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is well-suited for quantifying the analyte in bulk substances and simple dosage forms where high sensitivity is not a primary concern.
-
Instrumentation : A standard HPLC system equipped with a UV detector.
-
Column : A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.
-
Mobile Phase : A gradient elution is typically employed for acidic compounds, using a mixture of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).[1][2]
-
Example Gradient : Initiate at 5% B, linearly increase to 95% B over 15 minutes, maintain for 3 minutes, then return to initial conditions and equilibrate.
-
-
Flow Rate : 1.0 mL/min.
-
Detection Wavelength : The optimal wavelength should be determined by a UV scan of a standard solution; for pyrimidine derivatives, this is often in the 260-280 nm range.
-
Injection Volume : 10 µL.
-
Sample Preparation :
-
Precisely weigh the sample and dissolve it in a suitable solvent (e.g., a 50:50 mixture of water and acetonitrile).
-
Ensure the sample is fully dissolved, then filter through a 0.45 µm syringe filter prior to injection.
-
-
Quantification : Generate an external standard calibration curve with a minimum of five concentration levels of a certified reference standard of (5-Fluoropyrimidin-2-yl)acetic acid.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the method of choice for quantifying (5-Fluoropyrimidin-2-yl)acetic acid in complex biological matrices due to its superior sensitivity and selectivity.
-
Instrumentation : A liquid chromatography system connected to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column : A UPLC BEH C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size) is often used for rapid analysis.[1]
-
Mobile Phase : A gradient of 0.1% formic acid in water and acetonitrile is a common starting point for similar analytes.[1][3]
-
Flow Rate : 0.5 mL/min.
-
Ionization Mode : Electrospray ionization in either positive or negative mode, which should be optimized based on the analyte's response.
-
MRM Transitions : The precursor and product ion transitions for both the analyte and a suitable internal standard must be determined by infusing standard solutions into the mass spectrometer.
-
Sample Preparation :
-
Quantification : An internal standard calibration curve is employed to correct for any variability in sample preparation and potential matrix effects.
Logical Diagram for Method Selection
The following decision tree provides a logical framework for selecting the most appropriate analytical method based on the specific analytical requirements.
References
Comparative pharmacokinetic profiling of (5-Fluoropyrimidin-2-yl)acetic acid derivatives
A comprehensive guide for researchers and drug development professionals on the pharmacokinetic properties of key oral fluoropyrimidines. This guide provides a comparative analysis of their performance, supported by experimental data and methodologies.
Comparative Pharmacokinetic Data
The pharmacokinetic parameters of oral fluoropyrimidines are pivotal to their clinical utility, influencing the concentration and duration of 5-FU exposure in the body. The following table summarizes key pharmacokinetic parameters for several prominent oral fluoropyrimidine drugs.
| Drug | Active Metabolite | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Half-life (h) | Key Considerations |
| Capecitabine | 5'-DFUR, 5-FU | ~2 | ~4000 (for 5'-DFUR) | ~81.1 mmol·h/L (for 5'-DFUR) | ~0.7 | Administration with food is recommended.[1] Superiority over 5'-DFUR has been suggested based on higher AUC.[3] |
| UFT (Tegafur-Uracil) | 5-FU | ~2-4 | Variable | Variable | ~6-11 (for tegafur) | Food can decrease the Cmax and AUC of 5-FU.[1] |
| S-1 (Tegafur-Gimeracil-Oteracil) | 5-FU | ~2 | Variable | Variable | ~1.9–2.9 (for 5-FU) | Some studies report an increase in 5-FU plasma concentration with repeated administration.[1] |
| 5-FU with Eniluracil | 5-FU | ~2 | Variable | Stable over multiple doses | ~4.0 | Eniluracil is a DPD inhibitor, which prolongs the half-life of 5-FU.[1] |
Note: The values presented are approximate and can vary based on the study population, dosage, and analytical methods used.
Experimental Protocols
The determination of pharmacokinetic parameters for fluoropyrimidine derivatives involves a series of well-defined experimental procedures.
1. Drug Administration and Sample Collection:
-
Animal Models: Studies are often conducted in animal models, such as rats bearing tumor xenografts (e.g., PC-1).[4]
-
Human Clinical Trials: In human studies, patients with specific cancer types, such as metastatic breast cancer, are recruited.[3]
-
Administration: The drugs are typically administered orally at specified doses (e.g., mg/m² or mg/kg).[3][4]
-
Blood Sampling: Blood samples are collected at various time points post-administration from sites like the tail vein in animal models.[4]
-
Tissue Distribution: To study biodistribution, internal organs are isolated and analyzed after a specific period.[4]
2. Bioanalytical Method for Quantification:
-
Sample Preparation: Plasma is separated from blood samples, and drug metabolites are often extracted.
-
Analytical Technique: High-performance liquid chromatography (HPLC) is a common method used to measure the concentrations of the parent drug and its metabolites in plasma and tissue homogenates.[4]
3. Pharmacokinetic Analysis:
-
Data Plotting: Plasma concentration-time curves are generated for each subject.
-
Parameter Calculation: Standard non-compartmental or compartmental pharmacokinetic models are used to calculate parameters such as Cmax, Tmax, AUC, and elimination half-life.
Visualizing Key Processes
To better understand the experimental and metabolic pathways, the following diagrams are provided.
Caption: Experimental workflow for pharmacokinetic analysis.
Caption: Metabolic activation pathway of Capecitabine to 5-FU.
References
- 1. Comparative pharmacology of oral fluoropyrimidines: a focus on pharmacokinetics, pharmacodynamics and pharmacomodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative pharmacology of oral fluoropyrimidines: a focus on pharmacokinetics, pharmacodynamics and pharmacomodulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic and pharmacodynamic comparison of fluoropyrimidine derivatives, capecitabine and 5'-deoxy-5-fluorouridine (5'-DFUR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Safety Operating Guide
Personal protective equipment for handling (5-Fluoropyrimidin-2-yl)acetic acid
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling (5-Fluoropyrimidin-2-yl)acetic acid in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe and effective handling of this compound.
Hazard Identification and Personal Protective Equipment (PPE)
(5-Fluoropyrimidin-2-yl)acetic acid is a chemical that requires careful handling due to its potential health hazards. The primary risks associated with this compound are irritation to the skin, eyes, and respiratory system[1]. Adherence to the following personal protective equipment (PPE) guidelines is mandatory to minimize exposure and ensure personal safety.
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | To prevent skin contact and subsequent irritation[1]. |
| Eye and Face Protection | Safety goggles or a face shield | To protect against splashes and dust, preventing serious eye irritation[1]. |
| Respiratory Protection | NIOSH-approved respirator | Recommended when handling outside of a certified chemical fume hood or if dust/aerosols are generated[1]. |
| Protective Clothing | Laboratory coat, long pants, and closed-toe shoes | To shield the skin from accidental spills and contamination[1]. |
Operational Plan: Step-by-Step Handling Procedures
Safe handling of (5-Fluoropyrimidin-2-yl)acetic acid is critical. The following step-by-step procedures should be followed in a designated laboratory area equipped with appropriate safety measures, such as a chemical fume hood and an eyewash station[1].
1. Preparation and Weighing:
-
Ensure all necessary PPE is worn correctly before handling the chemical.
-
Conduct all weighing and initial handling of the solid compound within a certified chemical fume hood to control airborne particles.
-
Use a dedicated and clean set of tools (spatula, weighing paper/boat).
-
Minimize the generation of dust during transfer.
2. Dissolution and Use:
-
When preparing solutions, slowly add the solid (5-Fluoropyrimidin-2-yl)acetic acid to the solvent to avoid splashing.
-
Ensure the container is appropriately labeled with the chemical name, concentration, and hazard symbols.
-
Handle all solutions within the fume hood.
3. Storage:
-
Store (5-Fluoropyrimidin-2-yl)acetic acid in a tightly sealed, properly labeled container[1].
-
Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials[1].
-
The storage area should be secure and locked[1].
Emergency Procedures
In the event of an accidental exposure or spill, immediate action is crucial.
| Exposure Type | Immediate Action |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation persists[1]. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention[1]. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[1]. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |
| Spill | For a small spill, absorb the material with an inert substance (e.g., sand, vermiculite) and place it in a suitable container for disposal. For larger spills, evacuate the area and contact emergency services. Ensure adequate ventilation. |
Disposal Plan
Proper disposal of (5-Fluoropyrimidin-2-yl)acetic acid and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste: Dispose of unused (5-Fluoropyrimidin-2-yl)acetic acid and its solutions as hazardous chemical waste. The container must be sent to an approved waste disposal plant[1].
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, weighing papers, and paper towels, should be collected in a sealed, labeled bag and disposed of as hazardous waste.
-
Regulations: All disposal procedures must be in accordance with local, state, and federal regulations[1]. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
Caption: Workflow for handling (5-Fluoropyrimidin-2-yl)acetic acid.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
